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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

An In-Depth Technical Guide to 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery Foreword: The Pyrimidine Core in Modern Drug Discovery The pyrimidine nucleus is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of therapeutic activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific, highly functionalized derivative: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone . The strategic placement of its amino, chloro, and acetyl groups makes it an exceptionally versatile building block for constructing complex molecular architectures. This document serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth insights into its synthesis, characterization, reactivity, and potential as a key intermediate in the quest for novel therapeutics.

Part 1: Core Molecular Profile and Physicochemical Properties

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS 909562-67-0) is a solid organic compound whose structure is primed for chemical modification.[5] Understanding its fundamental properties is the first step in leveraging its synthetic potential.

Structural and Physicochemical Data Summary

The key properties of the molecule are summarized below. The computational data provides a predictive baseline for its behavior in various chemical environments, which is critical for designing synthetic routes and predicting drug-like properties.

PropertyValueSource
CAS Number 909562-67-0[5]
Molecular Formula C₆H₆ClN₃O[5]
Molecular Weight 171.58 g/mol [5]
Appearance Predicted to be a white to yellow solid[6]
Topological Polar Surface Area (TPSA) 68.87 Ų[5]
LogP (Octanol/Water Partition Coeff.) 0.9148[5]
Hydrogen Bond Donors 1 (the -NH₂ group)[5]
Hydrogen Bond Acceptors 4 (3x ring N, 1x C=O)[5]
Rotatable Bonds 1 (Acetyl group C-C bond)[5]
Storage Conditions Sealed in dry, 2-8°C[5]
Chemical Structure and Electronic Profile

The molecule's reactivity is dictated by the interplay of its functional groups on the pyrimidine ring.

Caption: 2D Structure of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone.

  • Pyrimidine Ring: The two nitrogen atoms in the ring are electron-withdrawing, which decreases the overall electron density of the aromatic system. This makes the ring susceptible to nucleophilic attack, particularly at positions activated by leaving groups.

  • Chloro Group (C2): The chlorine atom at the C2 position is an excellent leaving group. Its departure is facilitated by the electron-withdrawing nature of the ring nitrogens, making this site the primary handle for nucleophilic aromatic substitution (SₙAr) reactions.

  • Amino Group (C4): The primary amine is an electron-donating group, which can modulate the reactivity of the ring and serves as a key site for further functionalization.

  • Acetyl Group (C5): This electron-withdrawing ketone group further activates the ring towards nucleophilic attack and provides a reactive carbonyl for various transformations.

Part 2: Synthesis and Purification Protocol

Proposed Retrosynthetic Pathway

A logical disconnection approach points to a three-component condensation strategy, which is a common and efficient method for constructing substituted pyrimidine rings.[7]

G core 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone sub_Cl Nucleophilic Aromatic Substitution (SₙAr at C2-Cl) core->sub_Cl Key for Kinase Inhibitors sub_NH2 Amine Modification (at C4-NH₂) core->sub_NH2 Modulate Solubility/H-Bonding sub_Ac Acetyl Group Chemistry (at C5-C(O)CH₃) core->sub_Ac Introduce New Functionality prod_Cl Diverse Amines (R-NH₂) Thiols (R-SH) Alcohols (R-OH) sub_Cl->prod_Cl prod_NH2 Amides (Acylation) Sulfonamides Schiff Bases sub_NH2->prod_NH2 prod_Ac Aldol Adducts α-Halo Ketones Reduced Alcohols sub_Ac->prod_Ac

Sources

Exploratory

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS 909562-67-0): A Critical Intermediate in Kinase Inhibitor Synthesis

Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the efficient construction of complex fused heterocyclic scaffolds is paramount. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS: 90...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the efficient construction of complex fused heterocyclic scaffolds is paramount. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS: 909562-67-0) has emerged as a highly versatile, bifunctional building block. With a molecular weight of 171.58 g/mol , this pyrimidine derivative is structurally primed for the synthesis of pyrido[2,3-d]pyrimidines—the core pharmacophore of several blockbuster cyclin-dependent kinase (CDK) inhibitors, including Palbociclib [1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven experimental protocols for its application in drug discovery workflows.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone stems from its precise substitution pattern. The molecule features a primary amine at the C4 position and an acetyl group at the C5 position. This ortho-relationship is the classical prerequisite for condensation reactions aimed at forming fused bicyclic systems. Furthermore, the presence of a chlorine atom at the C2 position serves as an essential synthetic handle for late-stage diversification.

All critical quantitative data and computational chemistry metrics are summarized in Table 1 below [2].

Property / MetricValue / Description
Chemical Name 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
CAS Number 909562-67-0
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
SMILES String O=C(C)C1=CN=C(N=C1N)Cl
Topological Polar Surface Area (TPSA) 68.87 Ų
LogP (Calculated) 0.9148
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
Storage Conditions Sealed in dry, 2-8°C

Strategic Utility & Mechanistic Causality

The design of kinase inhibitors often requires iterative structure-activity relationship (SAR) studies. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone enables a highly convergent synthetic strategy.

The Causality of Reactivity: In its monocyclic state, the 2-chloro position of this pyrimidine is somewhat deactivated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-donating resonance from the adjacent 4-amino group. However, when the 4-amino and 5-acetyl groups are condensed with a


-keto ester (such as ethyl acetoacetate) to form a pyrido[2,3-d]pyrimidine-7-one core, the electronic landscape shifts dramatically [3].

The newly formed bicyclic system is highly electron-deficient. This cyclization effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system. Consequently, the previously dormant 2-chloro position becomes highly activated, allowing for rapid, late-stage SNAr displacement by various aliphatic or aromatic amines. This mechanistic switch—where cyclization activates the leaving group—is a cornerstone of efficient library synthesis in drug development.

SyntheticWorkflow SM 1-(4-Amino-2-chloropyrimidin- 5-yl)ethanone (CAS: 909562-67-0) Step1 Base-Promoted Condensation SM->Step1 Reagent1 β-Keto Ester (e.g., Ethyl Acetoacetate) Reagent1->Step1 Intermediate Pyrido[2,3-d]pyrimidine Core (2-Chloro) Step1->Intermediate Ring Closure Step2 SNAr Displacement (High Temp) Intermediate->Step2 Reagent2 Primary Amine (e.g., Cyclopentylamine) Reagent2->Step2 Product Kinase Inhibitor (e.g., Palbociclib analog) Step2->Product Substitution

Fig 1: Synthetic workflow from the pyrimidine intermediate to a pyrido[2,3-d]pyrimidine inhibitor.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to verify reaction progress and product integrity.

Protocol A: Assembly of the Pyrido[2,3-d]pyrimidine Core

This protocol details the condensation of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone with a


-keto ester to construct the bicyclic scaffold.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the

    
    -keto ester (e.g., ethyl acetoacetate, 1.2 eq) to the stirring solution.
    
  • Base Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 2.5 eq). Causality note: A non-nucleophilic base is critical here to prevent premature displacement of the 2-chloro group.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 65°C for 4-6 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, quench in aqueous NH₄Cl, and extract with Ethyl Acetate. Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 172 [M+H]+) is entirely consumed, replaced by the cyclized product mass.

  • Workup & Validation: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-chloro-pyrido[2,3-d]pyrimidine intermediate.

Protocol B: Late-Stage Nucleophilic Aromatic Substitution (SNAr)

Once the electron-deficient core is assembled, the 2-chloro position is primed for substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-chloro-pyrido[2,3-d]pyrimidine intermediate (1.0 eq) in a polar, high-boiling solvent such as n-Butanol or DMSO (0.1 M).

  • Amine Addition: Add the desired primary amine (e.g., cyclopentylamine, 3.0 eq).

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality note: DIPEA acts as a proton sponge to neutralize the HCl generated during the SNAr, driving the equilibrium forward without competing as a nucleophile.

  • Thermal Activation: Heat the reaction mixture to 100-110°C for 12 hours.

  • Validation: Monitor via TLC (Dichloromethane/Methanol 9:1). The highly polar starting material will convert to a slightly less polar, highly fluorescent (under 254 nm UV) product spot.

  • Isolation: Cool to room temperature. If using n-Butanol, concentrate directly. If using DMSO, precipitate the product by adding ice-cold water dropwise while stirring. Filter the resulting solid, wash with cold water, and dry under high vacuum to yield the final kinase inhibitor analog.

Biological Translation: Target Pathway Integration

Molecules derived from 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone are predominantly utilized to target the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway. In healthy cells, mitogenic signals upregulate Cyclin D, which binds to CDK4/6. This active complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and driving the cell cycle from the G1 to the S phase.

By synthesizing pyrido[2,3-d]pyrimidine analogs from this CAS 909562-67-0 intermediate, researchers can create ATP-competitive inhibitors that halt this pathway, inducing G1 cell cycle arrest in malignant tissues.

CDKPathway Signal Mitogenic Signals CyclinD Cyclin D1 Signal->CyclinD Complex Cyclin D-CDK4/6 Complex (Active Kinase) CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Retinoblastoma Protein (Rb) (Unphosphorylated = Active) Complex->Rb Phosphorylates Inhibitor Pyrido-pyrimidine Inhibitor (Derived from CAS 909562-67-0) Inhibitor->Complex ATP-Competitive Inhibition pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Binds & Inhibits pRb->E2F Releases CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Promotes

Fig 2: Mechanism of action for CDK4/6 inhibitors derived from the pyrimidine building block.

References

  • Google Patents. "CN104496983A: Method for preparing Palbociclib".
Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical guide to understanding and evaluating the thermodynamic stability of 1-(4-Amino-2-chloropyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to understanding and evaluating the thermodynamic stability of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating approach to stability assessment. We will explore the critical role of thermodynamic stability in drug development, detail essential analytical techniques, and provide actionable protocols for researchers. All methodologies are grounded in established scientific principles and supported by authoritative references.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Among these, thermodynamic stability is a cornerstone of a successful drug development program.[1] It dictates not only the shelf-life and storage conditions of the final product but also influences its bioavailability, safety, and efficacy.[] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[]

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies. Its inherent reactivity, dictated by the electron-withdrawing chloro and acetyl groups and the electron-donating amino group on the pyrimidine ring, makes a thorough understanding of its stability profile essential. This guide will equip researchers with the necessary knowledge and tools to comprehensively characterize the thermodynamic stability of this important synthetic intermediate.

Foundational Concepts: Understanding the Driving Forces of Stability and Degradation

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change or decomposition. The primary degradation pathways for a molecule like 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone are influenced by both intrinsic factors (molecular structure) and extrinsic factors (environmental conditions).

Intrinsic Factors:

  • Functional Groups: The pyrimidine core, substituted with an amino group, a chlorine atom, and an acetyl group, presents multiple sites for potential reactions. The amino group can be susceptible to oxidation, while the chloro group can undergo nucleophilic substitution. The acetyl group's carbonyl carbon is an electrophilic center.

  • Electronic Effects: The interplay of electron-donating and electron-withdrawing groups on the pyrimidine ring influences its overall electron density and reactivity.

Extrinsic Factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, promoting degradation.[]

  • Humidity: The presence of water can facilitate hydrolytic degradation pathways.[][3]

  • Light: Photodegradation can occur if the molecule absorbs light in the UV-Vis spectrum, leading to bond cleavage and the formation of new species.

  • pH: The acidity or basicity of the environment can catalyze specific degradation reactions.

A proactive approach to drug development involves identifying potential degradation pathways early to mitigate risks and design stable formulations.[1]

Core Experimental Protocols for Assessing Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive assessment of thermodynamic stability. The following protocols are designed to provide a robust and self-validating system for characterizing 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone.

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques are indispensable for understanding the behavior of a compound as a function of temperature.[4][5] They provide critical information about melting point, decomposition temperature, and polymorphic transitions.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies.

Experimental Protocol:

  • Accurately weigh 2-5 mg of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone into a standard aluminum DSC pan.

  • Crimp the pan to ensure good thermal contact. An empty, crimped pan will serve as the reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[6]

  • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Data Interpretation: The melting point provides information about the purity and crystalline form of the compound. The onset of the decomposition exotherm indicates the temperature at which significant degradation begins.

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to lose mass due to decomposition or desolvation.[4][5]

Experimental Protocol:

  • Accurately weigh 5-10 mg of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone onto the TGA balance pan.

  • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[6]

  • Record the mass loss as a function of temperature.

Data Interpretation: The TGA thermogram will show a step-wise decrease in mass corresponding to decomposition events. The temperature at which significant mass loss begins is a key indicator of thermal stability.

Table 1: Representative Thermal Analysis Data

ParameterValueSignificance
Melting Point (DSC)TBDPurity and Crystalline Form
Onset of Decomposition (DSC)TBDUpper-Temperature Stability Limit
Onset of Mass Loss (TGA)TBDInitiation of Thermal Degradation

TBD: To be determined by experimental analysis.

Spectroscopic and Chromatographic Methods: Identifying Degradation Products

While thermal analysis provides information on when degradation occurs, spectroscopic and chromatographic techniques are essential for identifying the "what" – the specific degradation products formed.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a powerful tool for quantifying the parent compound and detecting the formation of impurities.

Experimental Protocol (Forced Degradation Study):

  • Stress Conditions: Prepare solutions of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone in appropriate solvents and subject them to various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 80°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks indicates the formation of degradation products.

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the identification of unknown degradation products by their mass-to-charge ratio.

Experimental Protocol:

  • Perform HPLC separation as described above.

  • Introduce the column effluent into the mass spectrometer.

  • Acquire mass spectra for the parent compound and any new peaks observed in the chromatogram.

  • Propose structures for the degradation products based on their mass and fragmentation patterns.

Structural Elucidation: Confirming Degradant Identity

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of molecular structure.

Experimental Protocol:

  • Isolate the degradation products using preparative HPLC.

  • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the degradation products.

Potential Degradation Pathways and Mechanistic Insights

Based on the functional groups present in 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, several degradation pathways can be hypothesized. Understanding these potential pathways is crucial for designing experiments and interpreting data.

G cluster_0 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A 1-(4-Amino-2-chloropyrimidin- 5-yl)ethanone B Hydrolysis of Chloro Group A->B H₂O / H⁺ or OH⁻ C Oxidation of Amino Group A->C Oxidizing Agent D Side-Chain Reactions A->D Various Reagents E 1-(4-Amino-2-hydroxypyrimidin- 5-yl)ethanone B->E F N-oxide derivatives C->F G Products of Acetyl Group Modification D->G

Figure 1: Potential Degradation Pathways

  • Hydrolysis of the Chloro Group: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly under acidic or basic conditions, to yield the corresponding 2-hydroxy derivative.

  • Oxidation of the Amino Group: The amino group can be oxidized to form nitroso or nitro derivatives, or potentially an N-oxide.

  • Reactions of the Acetyl Side Chain: The methyl group of the acetyl moiety could undergo oxidation, or the carbonyl group could participate in condensation reactions under certain conditions.

Data Interpretation and Reporting: A Self-Validating System

The trustworthiness of a stability study lies in the convergence of data from multiple, orthogonal techniques. For example, a mass loss observed by TGA at a specific temperature should correlate with the appearance of degradation products in an HPLC analysis of a sample heated to that same temperature. The identity of these products, as determined by LC-MS and confirmed by NMR, should be mechanistically plausible.

Table 2: Integrated Stability Assessment

TechniqueObservationInterpretationCross-Validation
DSCEndotherm at Tₘ, Exotherm at TdMelting followed by decompositionTd should be close to the onset of mass loss in TGA.
TGAMass loss starting at TdThermal decompositionCorrelates with DSC exotherm.
HPLC (Forced Degradation)New peaks under stress conditionsFormation of degradation productsPeaks should be analyzed by LC-MS.
LC-MSMasses of new peaksTentative identification of degradantsStructures confirmed by NMR.
NMRFull structural elucidationConfirmed identity of degradantsConsistent with LC-MS data and mechanistic pathways.

Conclusion: From Data to Drug Development Strategy

A thorough understanding of the thermodynamic stability of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is not merely an academic exercise; it is a critical component of a successful drug development strategy. The data generated from the protocols outlined in this guide will inform crucial decisions regarding:

  • Synthesis and Purification: Identifying and controlling impurities that may arise from degradation during the manufacturing process.

  • Formulation Development: Selecting appropriate excipients and conditions to stabilize the API in the final drug product.[7]

  • Packaging and Storage: Defining appropriate packaging materials and storage conditions to ensure the long-term stability and shelf-life of the drug.[]

  • Regulatory Submissions: Providing the necessary stability data to support regulatory filings.

By adopting a scientifically rigorous and logically structured approach to stability testing, researchers can de-risk their drug development programs and increase the likelihood of bringing safe and effective medicines to patients.

References

  • ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available from: [Link]

  • HETEROCYCLES. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. 2009;78(9):2217-2234. Available from: [Link]

  • Garbett NC, Chaires JB. Thermodynamic Studies for Drug Design and Screening. Methods Mol Biol. 2012;857:1-27.
  • Baluja S, Bhalodia R, Gajera R, et al. Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. 2019;48(2):436-450.
  • ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a),... Available from: [Link]

  • ResearchGate. Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • TUHH Open Research. Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations. Available from: [Link]

  • TA Instruments. Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization. 2024. Available from: [Link]

  • SciSpace. Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available from: [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. 2026. Available from: [Link]

  • MDPI. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. 2014;19(10):17013-17028.
  • NIH PubChem. 2-Amino-4-chloropyridine. Available from: [Link]

  • PubMed. Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pestic Biochem Physiol. 2021;172:104750.
  • ResearchGate. Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Available from: [Link]

  • NIH National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2022;27(22):7793.
  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022;27(22):7845.
  • MDPI. New Insights into the Degradation Path of Deltamethrin. Molecules. 2021;26(13):3812.

Sources

Exploratory

Comprehensive Safety Data and Predictive Toxicology Whitepaper: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone in Preclinical Development

Executive Summary In early-stage drug discovery, halogenated pyrimidine intermediates are foundational building blocks for synthesizing kinase inhibitors and nucleoside analogs. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, halogenated pyrimidine intermediates are foundational building blocks for synthesizing kinase inhibitors and nucleoside analogs. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS: 909562-67-0) is a highly functionalized heterocycle featuring a reactive 2-chloro moiety, a primary amine, and an acetyl group[1]. While its polyfunctional nature makes it an excellent synthetic scaffold, these same structural alerts introduce specific toxicological risks—ranging from electrophilic reactivity with biological nucleophiles to potential mutagenicity.

This whitepaper provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and the predictive/empirical toxicological workflows required to safely handle and evaluate this compound in a preclinical setting.

Physicochemical Profiling & Structural Alerts

Understanding the causality behind a compound's toxicity begins with its molecular architecture. The presence of the electron-withdrawing pyrimidine ring makes the C2-chloride highly susceptible to nucleophilic aromatic substitution (


). In a biological context, this electrophilicity can lead to unintended covalent bonding with thiol-containing proteins or glutathione (GSH), potentially triggering hepatotoxicity or immune-mediated sensitization.
Quantitative Chemical Data

The following table summarizes the core computational and physicochemical data that dictate the compound's pharmacokinetic and toxicological behavior[1].

PropertyValueToxicological Implication
CAS Number 909562-67-0N/A
Molecular Formula C₆H₆ClN₃OHalogenated organic; potential for reactive intermediate formation.
Molecular Weight 171.58 g/mol Low MW allows for rapid cellular penetration and systemic distribution.
SMILES O=C(C)C1=CN=C(N=C1N)ClDefines the specific spatial arrangement of the reactive C2-chloride.
LogP 0.9148Moderate lipophilicity; favors passive membrane permeability but limits bioaccumulation.
TPSA 68.87 ŲOptimal for oral bioavailability, though it may cross the blood-brain barrier (BBB).
H-Bond Donors / Acceptors 1 / 4Influences target binding affinity and off-target kinase promiscuity.

Hazard Identification & GHS Classification

Because 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is primarily an R&D chemical, empirical in vivo toxicity data is limited, leading to variances in supplier SDS classifications. As a Senior Application Scientist, I strongly advise adopting the most conservative safety classification until rigorous GLP-compliant toxicology studies are completed.

GHS Supplier Consensus & Variance

Commercial suppliers currently classify this compound with varying degrees of severity. ChemScene categorizes it as a Class 6.1 Toxic Solid (UN 2811) [2], whereas BLD Pharm lists it under the less severe Warning category for acute toxicity and irritation[3].

Hazard ClassSignal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes)
Acute Toxicity (Oral/Dermal/Inhalation) Danger / Warning*H301, H311, H331 (Toxic) or H302 (Harmful)P261, P264, P270, P280
Skin/Eye Irritation WarningH315, H319P302+P352, P305+P351+P338
Specific Target Organ Toxicity (STOT) WarningH335 (Respiratory irritation)P271, P304+P340

Causality of Hazards: The severe acute toxicity (H301/H311/H331) predicted by some models is directly linked to the compound's potential to act as a direct-acting alkylating/arylating agent. The 2-chloropyrimidine moiety can rapidly deplete cellular glutathione, leading to oxidative stress and rapid cellular necrosis.

Reactivity A 2-Chloropyrimidine Moiety (Electrophilic Center) C Nucleophilic Aromatic Substitution (SNAr Reaction) A->C B Biological Nucleophiles (e.g., GSH, Cysteine residues) B->C D Covalent Adduct Formation (Haptenization) C->D E Potential Hepatotoxicity / Sensitization D->E

Diagram: Bioactivation pathway of 2-chloropyrimidines leading to cellular toxicity.

Predictive Toxicology & Empirical Testing Workflows

To transition this intermediate from the bench to advanced preclinical stages, a self-validating system of toxicological assays must be executed. The workflow below outlines the logical progression from in silico profiling to in vitro validation.

ToxWorkflow A 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (Target Compound) B In Silico Profiling (QSAR, Structural Alerts) A->B C In Vitro Genotoxicity (Ames Test: TA98/TA100) B->C D In Vitro Cytotoxicity (HepG2 MTT Assay) B->D E Metabolic Stability (Human Liver Microsomes) B->E F Risk Assessment & SDS Generation C->F D->F E->F

Diagram: Integrated predictive and empirical toxicology workflow for preclinical safety.

Protocol 1: Self-Validating Ames Test (Genotoxicity)

The primary amine and halogenated pyrimidine are classic structural alerts for mutagenesis. We utilize the OECD 471 Bacterial Reverse Mutation Test to evaluate this risk.

  • Rationale/Causality : The planar pyrimidine ring may intercalate DNA (causing frameshift mutations), while the reactive 2-chloro group may directly arylate DNA bases (causing base-pair substitutions).

  • Step 1: Strain Selection : Prepare Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Step 2: Metabolic Activation : Prepare two parallel testing arms: one with rat liver S9 microsomal fraction and one without. Causality: The S9 fraction simulates mammalian hepatic metabolism, which is critical because the acetyl or amine groups may be metabolized into reactive, mutagenic hydroxylamines.

  • Step 3: Dosing & Incubation : Expose the bacteria to a concentration gradient of the compound (e.g., 1.5 to 5000 µ g/plate ) in a top agar overlay. Incubate at 37°C for 48–72 hours.

  • Step 4: Self-Validation (Controls) : The assay is only valid if the negative control (DMSO vehicle) shows baseline spontaneous revertants, and the positive controls (2-Aminoanthracene for +S9; Sodium azide for -S9) show a >3-fold increase in colonies.

  • Step 5: Analysis : A dose-dependent, reproducible ≥2-fold increase in revertant colonies compared to the vehicle control classifies the compound as a mutagen.

Protocol 2: HepG2 MTT Assay (Hepatotoxicity)

Because xenobiotics are primarily metabolized in the liver, evaluating cytotoxicity in human hepatocellular carcinoma (HepG2) cells provides a highly relevant model for acute systemic toxicity.

  • Step 1: Cell Seeding : Seed HepG2 cells in a 96-well plate at

    
     cells/well. Incubate for 24 hours to allow for adherence.
    
  • Step 2: Compound Dosing : Treat cells with 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone at concentrations ranging from 0.1 µM to 100 µM. Causality: The final DMSO concentration must be maintained strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity from confounding the data.

  • Step 3: Viability Measurement : After 48 hours of exposure, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, producing purple formazan crystals.

  • Step 4: Solubilization & Reading : Lyse the cells with a solubilization buffer (e.g., acidified isopropanol) and read the absorbance at 570 nm using a microplate reader.

  • Step 5: Self-Validation : Include Doxorubicin (1 µM) as a positive control for cell death. Calculate the

    
     using non-linear regression analysis. An 
    
    
    
    indicates severe acute cytotoxicity.

Handling, PPE, and Exposure Controls

Given the GHS classifications (H301/H311/H331) and the mechanistic potential for covalent protein binding, stringent engineering controls are mandatory.

  • Engineering Controls : All manipulations of the dry powder must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE) :

    • Respirator : N95 or P100 particulate respirator if handled outside an isolator.

    • Gloves : Double-gloving with nitrile gloves (minimum 0.11 mm thickness). The 2-chloro moiety can penetrate standard latex.

    • Eye Protection : Snug-fitting chemical splash goggles.

  • Spill Response : Do not sweep dry powder. Cover the spill with damp absorbent pads to prevent aerosolization, then clean the area with a 10% bleach solution followed by 70% ethanol to chemically degrade the pyrimidine intermediate before final disposal as hazardous waste.

References

1. 2. 3. 4.

Sources

Foundational

The Privileged Scaffold: A Technical Guide to 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone in Modern Kinase Inhibitor Discovery

Abstract The relentless pursuit of targeted therapies has solidified protein kinases as paramount targets in drug discovery, particularly in oncology. Within the vast chemical space of kinase inhibitors, the aminopyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of targeted therapies has solidified protein kinases as paramount targets in drug discovery, particularly in oncology. Within the vast chemical space of kinase inhibitors, the aminopyrimidine scaffold has emerged as a "privileged" structure, capable of mimicking the adenine hinge-binding motif of ATP.[1] This technical guide provides an in-depth exploration of a highly versatile and strategic building block: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone . We will dissect its molecular architecture, delineate its strategic value in establishing potent and selective kinase inhibition, provide field-proven synthetic and screening methodologies, and present case studies that underscore its pivotal role in the development of next-generation therapeutics.

Introduction: The Strategic Importance of the Aminopyrimidine Core

Protein kinases, which catalyze the transfer of a γ-phosphate group from ATP to serine, threonine, or tyrosine residues, are fundamental regulators of cellular processes.[2] Their dysregulation is a known driver of diseases like cancer, inflammation, and neurodegenerative disorders.[1][3] Consequently, a significant portion of modern drug discovery focuses on designing small molecules that can competitively bind to the ATP-binding pocket of a specific kinase, thereby inhibiting its function.[2]

The pyrimidine core has been extensively utilized to construct kinase inhibitors, including numerous FDA-approved drugs.[4] The 4-aminopyrimidine moiety is particularly effective because its nitrogen atoms can form critical hydrogen bonds with the backbone of the "hinge region" of the kinase, the conserved segment that connects the N- and C-lobes of the catalytic domain.[2][5][6] This interaction mimics the binding of the natural substrate, ATP, anchoring the inhibitor in the active site.[1] 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (herein referred to as ACPE ) represents a highly functionalized and strategically designed starting point for leveraging this interaction.

Molecular Architecture and Strategic Advantages of ACPE

The power of ACPE as a foundational scaffold lies in the distinct reactivity and strategic placement of its functional groups. Each component offers a vector for chemical modification, allowing for a systematic and rational exploration of structure-activity relationships (SAR).

Functional Group Chemical Property Role in Kinase Inhibitor Design
4-Amino Group Hydrogen Bond DonorForms a key hydrogen bond with the kinase hinge region, serving as the primary anchor for the inhibitor.
Pyrimidine N1/N3 Hydrogen Bond AcceptorsCan form additional hydrogen bonds with the kinase hinge, mimicking the adenine of ATP.[7]
2-Chloro Group Electrophilic SiteExcellent handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents that can target other regions of the ATP pocket for increased potency and selectivity.
5-Acetyl Group Ketone FunctionalityOffers multiple derivatization pathways, including condensation, reduction, or alpha-functionalization, to introduce groups that can interact with the solvent front or other nearby residues.

Diagram: Strategic Derivatization Vectors of ACPE

The following diagram illustrates the key reactive sites on the ACPE core, providing a logical map for synthetic diversification in a lead optimization campaign.

Caption: Key reactive sites on the ACPE scaffold for inhibitor development.

Synthetic Strategies and Derivatization

The synthetic accessibility of ACPE and its derivatives is crucial for its utility in drug discovery. The core itself can be synthesized through various heterocyclic chemistry routes. Once obtained, its functional groups can be selectively modified.

Core Synthesis

While multiple routes exist, a common approach involves the condensation of smaller, readily available building blocks. For instance, the cyclization of a β-enaminonitrile with an appropriate amidine precursor can yield the functionalized pyrimidine ring.[2]

Derivatization at the 2-Position

The 2-chloro group is the most versatile handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are the workhorse methods here.

  • Suzuki-Miyaura Coupling: Reacting ACPE with various aryl or heteroaryl boronic acids or esters allows for the introduction of substituted phenyl, pyridyl, or other aromatic systems. These groups can be tailored to fit into hydrophobic pockets or form specific interactions to enhance selectivity for the target kinase over others.

  • Buchwald-Hartwig Amination: This reaction enables the installation of substituted amines, providing access to a different chemical space and alternative hydrogen bonding patterns.

  • Nucleophilic Aromatic Substitution (SNAr): Simple amines or thiols can directly displace the chloride, offering a straightforward method for derivatization, often used for initial library synthesis.

Modification of the 5-Acetyl Group

The ketone at the 5-position provides a secondary point for modification.

  • Reductive Amination: The ketone can be converted to an amine, which can then be acylated or alkylated.

  • Aldol Condensation: Reaction with aldehydes can extend the scaffold towards the solvent-exposed region of the ATP-binding site.

  • Wittig Reaction: Conversion of the ketone to an alkene introduces a different geometry and potential for further functionalization.

Case Studies: ACPE in Action

The ACPE scaffold and its close relatives are foundational to numerous potent kinase inhibitors across different target classes.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Aberrant EGFR signaling is a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[1][8] Many successful EGFR inhibitors utilize a 4-anilinopyrimidine core, where the aniline moiety is introduced via displacement of a 4-chloro group. However, the ACPE scaffold provides an alternative and powerful entry point. By using the 2-chloro position for coupling, medicinal chemists can explore different binding orientations. Derivatives have been synthesized that show potent inhibition of both wild-type and mutant forms of EGFR by forming hydrogen bonds with the key Met793 residue in the hinge region.[7][9]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in B-cell receptor signaling, making it a prime target for B-cell malignancies.[10] While the first-generation covalent inhibitor ibrutinib features a pyrazolopyrimidine core, the search for non-covalent (reversible) inhibitors that can overcome resistance mutations (e.g., C481S) has led researchers to explore other scaffolds.[11] The ACPE core allows for the design of inhibitors like pirtobrutinib, a highly selective, non-covalent BTK inhibitor that binds reversibly and is effective against both wild-type and C481-mutated BTK.[11][12][13]

Table 1: Example SAR Data for Hypothetical ACPE-Derived Inhibitors This table illustrates a typical SAR progression for a kinase target.

Compound R-Group at 2-Position Modification at 5-Position Kinase A IC₅₀ (nM) Kinase B IC₅₀ (nM)
ACPE-01 -Cl (Parent)-COCH₃>10,000>10,000
ACPE-02 4-phenoxyphenyl-COCH₃5201,500
ACPE-03 4-(morpholino)phenyl-COCH₃852,300
ACPE-04 4-(morpholino)phenyl-CH(OH)CH₃451,800
ACPE-05 4-(morpholino)phenyl-CH(NH₂)CH₃121,650

Data is illustrative and does not represent a specific published compound series.

Experimental Protocols for Inhibitor Characterization

Developing an inhibitor from a scaffold like ACPE requires a robust and validated testing cascade. The following protocols represent standard, field-proven methodologies.

Diagram: Kinase Inhibitor Discovery Workflow

This workflow outlines the logical progression from initial screening to cellular validation.

Caption: A typical workflow for kinase inhibitor discovery and validation.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14][15] It is a universal and highly sensitive method suitable for high-throughput screening.[16]

Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used by luciferase to generate a luminescent signal proportional to kinase activity.[16][17]

Methodology:

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound (e.g., ACPE derivative) at various concentrations. Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

  • Initiation: To start the reaction, add 5 µL of ATP solution. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[17]

  • Data Acquisition: Read the luminescence on a plate reader. Calculate IC₅₀ values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Controls:

  • Positive Control (0% Inhibition): Reaction with vehicle (e.g., DMSO) instead of inhibitor.

  • Negative Control (100% Inhibition): Reaction without kinase or with a known potent inhibitor.

Protocol: Cell-Based Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[18] It is used to assess the cytotoxic or anti-proliferative effect of the inhibitor on cancer cell lines that are dependent on the target kinase.

Principle: A single reagent is added to the cells, which causes cell lysis and provides luciferase and its substrate. The light produced is proportional to the amount of ATP, and thus the number of viable cells.[18]

Methodology:

  • Cell Plating: Seed cells (e.g., a cancer cell line overexpressing the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound. Incubate for a period that allows for effects on proliferation (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol: Target Engagement Western Blot

This protocol verifies that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate. A reduction in phosphorylation indicates successful target engagement.[19][20]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.[19]

Methodology:

  • Cell Treatment & Lysis: Treat cells with the test compound at various concentrations for a short duration (e.g., 1-2 hours). Wash the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in sample buffer.[20] Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

  • Validation: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm that the compound did not cause protein degradation and to normalize the phospho-signal.

Conclusion and Future Outlook

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is more than just a chemical intermediate; it is a strategically designed scaffold that embodies the principles of modern medicinal chemistry. Its pre-installed hinge-binding element and versatile handles for synthetic elaboration provide a robust platform for developing potent and selective kinase inhibitors. The continued application of this and related aminopyrimidine cores in tackling challenges like acquired drug resistance and targeting novel kinases ensures their relevance for the future of targeted therapy. As our understanding of the kinome deepens, the rational design of inhibitors originating from privileged scaffolds like ACPE will remain a cornerstone of successful drug discovery programs.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ResearchGate. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Structure-based design of 2,4-diaminopyrimidine derivatives bearing a pyrrolyl group as ALK and ROS1 inhibitors. New Journal of Chemistry (RSC Publishing). [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC - NIH. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pirtobrutinib after a covalent BTK inhibitor in CLL/SLL. Lymphoma Hub. [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. [Link]

  • Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial. Haematologica. [Link]

  • EGFR inhibitors synthesis and biological assessment. DDDT - Dove Medical Press. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • Pirtobrutinib inhibits BTK through a reversible binding that is... ResearchGate. [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Cell viability assays – Measure how happy your cells are. BMG Labtech. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and. Semantic Scholar. [Link]

  • How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

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Exploratory

The Versatile Pyrimidine Scaffold: An In-Depth Technical Guide to Derivatives from 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic molecules with a wide array o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis and derivatization of a key building block, 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, a versatile scaffold for the development of novel therapeutic agents. As a Senior Application Scientist, this document is structured to deliver not just protocols, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

Pyrimidines, six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3, are of immense interest in drug discovery. Their presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores their fundamental role in biological systems. This inherent biocompatibility, coupled with their versatile chemical reactivity, makes pyrimidine derivatives ideal candidates for interacting with a wide range of biological targets. The pyrimidine scaffold is a common feature in drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

The subject of this guide, 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, is a trifunctionalized pyrimidine offering multiple points for chemical modification. The chloro substituent at the 2-position is a prime site for nucleophilic substitution, the amino group at the 4-position can be a key pharmacophoric feature or a point for further derivatization, and the acetyl group at the 5-position provides a handle for a variety of condensation and cyclization reactions.

Synthesis of the Core Scaffold: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

A robust and reliable synthesis of the starting material is paramount for any drug discovery program. While various methods for pyrimidine synthesis exist, a common route to 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone involves a multi-step sequence starting from readily available precursors. A plausible synthetic pathway can be inferred from the synthesis of related 2-amino-4,6-dichloropyrimidines.[5][6]

A potential synthetic route is outlined below. It is important to note that specific reaction conditions may require optimization.

G cluster_synthesis Synthesis of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone start Substituted Malonic Ester step1 Condensation start->step1 guanidine Guanidine guanidine->step1 pyrimidine_diol 2-Amino-5-acetyl-pyrimidine-4,6-diol step1->pyrimidine_diol chlorination Chlorination (e.g., POCl3) pyrimidine_diol->chlorination dichloropyrimidine 2-Amino-4,6-dichloro-5-acetylpyrimidine chlorination->dichloropyrimidine selective_reduction Selective Dechlorination dichloropyrimidine->selective_reduction final_product 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone selective_reduction->final_product

Caption: Plausible synthetic workflow for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-pyrimidine-4,6-diols (General Procedure)

This protocol is adapted from the synthesis of similar pyrimidine-4,6-diols.[3]

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add the appropriately substituted malonic acid diester.

  • Add guanidine hydrochloride to the mixture and reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to obtain the 2-amino-5-substituted-pyrimidine-4,6-diol.

Subsequent chlorination with a reagent like phosphorus oxychloride (POCl₃) would yield the corresponding 4,6-dichloro derivative. Selective dechlorination at the 6-position would then lead to the target compound, 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone.

Derivatization Strategies and Therapeutic Applications

The strategic placement of functional groups on the 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone core allows for the synthesis of a diverse library of derivatives with potential therapeutic applications. The primary reaction handles are the electrophilic C2-chloro and the nucleophilic/condensable acetyl and amino groups.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents, which can significantly modulate the biological activity of the resulting compounds.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) at C2 start_material 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone reaction SNAr Reaction start_material->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction product 2-Substituted-4-amino-5-acetylpyrimidine reaction->product

Caption: General scheme for SNAr reactions at the C2 position.

Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a 2-anilinopyrimidine scaffold, which mimics the adenine core of ATP and binds to the hinge region of the kinase active site.[3] By reacting 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone with various anilines, a library of potential kinase inhibitors can be generated. The substituents on the aniline ring can be tailored to target specific kinases involved in cancer cell proliferation and survival.[7]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsProduct TypePotential Therapeutic Area
Substituted AnilinesBase (e.g., DIPEA), Solvent (e.g., 2-propanol), Reflux2-Anilinopyrimidine derivativesAnticancer (Kinase inhibitors)
Alkyl/Aryl ThiolsBase (e.g., K₂CO₃), Solvent (e.g., DMF)2-(Thio-substituted)pyrimidine derivativesAntimicrobial
Alcohols/PhenolsStrong Base (e.g., NaH), Solvent (e.g., THF)2-Alkoxy/Aryloxypyrimidine derivativesVarious
Condensation and Cyclization Reactions of the Acetyl Group

The acetyl group at the 5-position is a versatile functional group that can participate in a variety of condensation and cyclization reactions to form fused heterocyclic systems. These fused pyrimidines often exhibit enhanced biological activity and unique pharmacological profiles.

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can then be cyclized to form thieno[2,3-d]pyrimidines.[8][9] While the direct application of the Gewald reaction on 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is not explicitly documented, a related approach involves the condensation of the acetyl group with a source of active methylene and elemental sulfur, followed by cyclization.

A more direct route to thieno[2,3-d]pyrimidines involves the reaction of the acetyl group with a reagent like Lawesson's reagent to form a thione, followed by reaction with an α-haloketone and subsequent cyclization.

G cluster_thieno Synthesis of Thieno[2,3-d]pyrimidines start_material 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone reaction Cyclocondensation start_material->reaction reagent1 Reagent for Thiophene Ring Formation (e.g., Lawesson's reagent, α-haloketone) reagent1->reaction product Thieno[2,3-d]pyrimidine Derivative reaction->product

Caption: General strategy for the synthesis of thieno[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidine derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[10][11]

Pyrazolo[3,4-d]pyrimidines are another important class of fused pyrimidines with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[12][13][14] A common synthetic route involves the condensation of the acetyl group with a hydrazine derivative to form a hydrazone, which then undergoes cyclization.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (General Procedure)

This protocol is based on established methods for the synthesis of pyrazolo[3,4-d]pyrimidines.[14]

  • Dissolve 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone in a suitable solvent such as ethanol or acetic acid.

  • Add a substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the solid, wash with a cold solvent, and recrystallize to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

Table 2: Biological Activities of Fused Pyrimidine Derivatives

Fused HeterocycleExample of Biological ActivityKey Therapeutic Targets
Thieno[2,3-d]pyrimidineAnticancer, AntifungalVarious kinases, microbial enzymes
Pyrazolo[3,4-d]pyrimidineAnticancer, AntimicrobialCDKs, Bcr-Abl, other kinases
Pyrido[2,3-d]pyrimidineAnticancer, Anti-inflammatoryEGFR, other kinases

Future Perspectives and Conclusion

The 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone scaffold is a highly valuable and versatile starting material for the synthesis of a diverse range of pyrimidine derivatives and fused heterocyclic systems. The strategic combination of nucleophilic substitution at the C2 position and condensation/cyclization reactions at the C5-acetyl group provides a powerful platform for generating novel compounds with significant therapeutic potential.

Future research in this area should focus on the exploration of novel reaction methodologies to further expand the chemical space accessible from this core. The development of one-pot, multi-component reactions would be particularly valuable for the efficient generation of compound libraries for high-throughput screening. Furthermore, detailed structure-activity relationship (SAR) studies, guided by computational modeling and in vitro and in vivo biological evaluation, will be crucial for the optimization of lead compounds and the development of the next generation of pyrimidine-based therapeutics.

References

  • A Na2HPO4-catalyzed four-component reaction between a ketone, malononitrile, S8 and formamide has been realized for the first time. This reaction provides a concise approach to thieno[2,3-d]pyrimidin-4-amines, previously requiring 5 steps. The utility of this reaction was validated by preparing a multi-targeted kinase inhibitor and an inhibitor of the NRF2 pathway with excellent atom- and step-economy. ([Link])

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ([Link])

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. ([Link])

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. ([Link])

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. ([Link])

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. ([Link])

  • Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview. ([Link])

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. ([Link])

  • Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview. ([Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ([Link])

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ([Link])

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. ([Link])

  • Pyrimidine annelated heterocycles—synthesis and cycloaddition of the first pyrimido[8][12]diazepine N-oxides. ([Link])

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ([Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ([Link])

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. ([Link])

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. ([Link])

  • Method for synthesis prepar
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ([Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. ([Link])

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Abstract This technical guide provides an in-depth review and analysis of the primary synthetic routes for 1-(4-amino-2-chloropyrimidin-5-yl)ethanone, a critical intermediate in the synthesis of several high-value pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth review and analysis of the primary synthetic routes for 1-(4-amino-2-chloropyrimidin-5-yl)ethanone, a critical intermediate in the synthesis of several high-value pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. It offers a comparative analysis of prevalent synthetic strategies, detailing the underlying chemical principles, experimental considerations, and the relative advantages and disadvantages of each approach. Detailed protocols and mechanistic insights are provided to equip scientific professionals with a robust understanding for practical application and process optimization.

Introduction: Significance of a Key Building Block

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (Compound 1 ) is a highly functionalized pyrimidine derivative. Its strategic importance lies in its role as a versatile precursor for the construction of pyrazolo[3,4-d]pyrimidine cores, a privileged scaffold in medicinal chemistry. The pyrimidine's C2-chloro and C4-amino groups, along with the C5-acetyl moiety, provide orthogonal handles for sequential chemical transformations.

The most prominent application of Compound 1 is in the synthesis of Ibrutinib, an irreversible BTK inhibitor used in the treatment of various B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The efficiency, scalability, and cost-effectiveness of the synthesis of Compound 1 are therefore critical factors in the overall manufacturing process of such life-saving therapeutics. This guide will dissect the most common and innovative pathways to this key intermediate.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of 1-(4-amino-2-chloropyrimidin-5-yl)ethanone generally proceeds through the functionalization of a pre-existing pyrimidine ring. The most widely adopted strategy involves the selective amination of a 2,4-dichloropyrimidine precursor. This approach is favored for its convergence and the relative accessibility of the starting materials.

Route 1: Selective Amination of 1-(2,4-Dichloropyrimidin-5-yl)ethanone

This is the most direct and industrially relevant pathway. It hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent selectivity allows for a controlled, regioselective displacement of the C4-chloro group with an amino source.

Causality of C4-Selectivity: The enhanced reactivity at the C4 position is a result of superior stabilization of the Meisenheimer complex intermediate by the adjacent C5-acetyl group's electron-withdrawing effect. The C2 position is less activated, enabling the selective mono-amination at C4.

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of 1-(2,4-Dichloropyrimidin-5-yl)ethanone (Compound 3)

This precursor is typically synthesized from 2,4-dihydroxypyrimidine (uracil) derivatives or other suitably substituted pyrimidones. A common method involves the Vilsmeier-Haack formylation followed by chlorination, or a Friedel-Crafts acylation of a dichloropyrimidine.

Step 2: Selective Amination to yield 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (Compound 1)

  • Reaction: To a solution of 1-(2,4-Dichloropyrimidin-5-yl)ethanone (3 ) in a suitable solvent such as isopropanol or acetonitrile, an excess of an ammonia source is added at a controlled temperature.

  • Ammonia Source: Aqueous ammonia, ammonium hydroxide, or ammonia gas bubbled through the solution are commonly used.

  • Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0-10 °C) to manage the exotherm and maintain high regioselectivity, minimizing the formation of the di-amino byproduct.

  • Work-up and Purification: Upon reaction completion, the product often precipitates from the reaction mixture. It can be isolated by filtration, washed with cold solvent and water to remove excess ammonia and salts, and then dried under vacuum. The resulting solid is often of high purity, suitable for the next step without further purification.

Route 2: Synthesis from 2,4-Dichloro-5-nitropyrimidine

An alternative, albeit longer, route involves starting from 5-nitrouracil. This route leverages nitration chemistry followed by reduction to introduce the crucial amino group.

  • Chlorination: 5-nitrouracil is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base, to yield 2,4-dichloro-5-nitropyrimidine (4 ).[3]

  • Reduction: The nitro group of compound 4 is then reduced to an amine. This step is critical and can be challenging. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) has been reported, but can suffer from catalyst poisoning and side reactions.[3] Metal-based reductions (e.g., with iron or zinc) are also an option but can lead to environmental concerns and product loss during workup.[3]

  • Acylation: The resulting 2,4-dichloro-5-aminopyrimidine would then need to be selectively acylated at the C5 position, which presents significant regioselectivity challenges.

Expert Insight: While this route is chemically feasible, the challenges associated with the selective reduction of the nitro group in the presence of two reactive chloro-substituents, and the subsequent need for a regioselective acylation, make it less efficient and more complex than Route 1 for large-scale production.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: Selective Amination Route 2: From 5-Nitropyrimidine
Key Starting Material 2,4-Dichloropyrimidine derivative5-Nitrouracil
Key Transformation Regioselective Nucleophilic Aromatic Substitution (SNAr)Chlorination, Nitro-group Reduction
Typical Overall Yield HighModerate to Low
Number of Steps Fewer (often 2-3 from common precursors)More (typically 3-4 steps)
Process Scalability ExcellentChallenging due to reduction step
Key Advantages High selectivity, directness, high yieldUtilizes a different set of starting materials
Key Disadvantages Requires careful temperature control during aminationReduction step can be low-yielding and problematic[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes discussed.

G cluster_0 Route 1: Selective Amination Pathway SM1 2,4-Dichloropyrimidine INT1 1-(2,4-Dichloropyrimidin-5-yl)ethanone (3) SM1->INT1 Acylation (e.g., Friedel-Crafts) FP 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1) INT1->FP Selective Amination (NH₃) Regioselective SNAr at C4

Caption: A streamlined pathway to the target molecule via selective amination.

G cluster_1 Route 2: Pathway from 5-Nitrouracil SM2 5-Nitrouracil INT2 2,4-Dichloro-5-nitropyrimidine (4) SM2->INT2 Chlorination (e.g., POCl₃) INT3 2,4-Dichloro-5-aminopyrimidine INT2->INT3 Nitro Reduction (e.g., H₂, Pd/C) FP2 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1) INT3->FP2 Acylation (Regioselectivity issues)

Caption: A multi-step route involving nitration, chlorination, and reduction.

Conclusion and Future Perspectives

The synthesis of 1-(4-amino-2-chloropyrimidin-5-yl)ethanone is most effectively achieved through the selective amination of 1-(2,4-dichloropyrimidin-5-yl)ethanone. This route is robust, high-yielding, and amenable to industrial scale-up. The key to success lies in the precise control of reaction conditions, particularly temperature, to ensure high regioselectivity for the C4 position. While alternative routes exist, they often present greater challenges in terms of step economy, yield, and purification.

Future research in this area may focus on developing catalytic amination processes that could operate under even milder conditions or exploring continuous flow manufacturing setups to enhance safety and process control for this critical pharmaceutical intermediate.

References

  • ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available from: [Link]

  • Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

  • Google Patents. (2016). CN105622613A - Method for synthesizing ibrutinib.
  • PMC. (2019, January 18). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Available from: [Link]

  • ResearchGate. (2025, August 7). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Available from: [Link]

  • TREA. Process for preparing ibrutinib and its intermediates. Available from: [Link]

  • ChemRxiv. A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparison of two routes for synthesis 5-aminopyrazole derivative. Available from: [Link]

  • Eureka | Patsnap. (2019, November 29). Synthesis method of ibrutinib intermediate. Available from: [Link]

  • Google Patents. Method for producing n-(2-amino-4,6-dichloropyrimidine-5-yl)formamide.
  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of pyrido[2,3-d]pyrimidines using 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

An Application Guide for the Synthesis of Pyrido[2,3-d]pyrimidines from 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Authored by: A Senior Application Scientist This document provides a detailed guide for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Pyrido[2,3-d]pyrimidines from 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Authored by: A Senior Application Scientist

This document provides a detailed guide for the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a core structure in numerous pharmacologically active compounds, utilizing the versatile starting material, 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Strategic Overview: The Value of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings creates the pyrido[2,3-d]pyrimidine system, a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1]

Perhaps the most prominent example of this scaffold's success is Palbociclib (Ibrance) , a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive breast cancer.[2] The core of Palbociclib is a highly substituted pyrido[2,3-d]pyrimidin-7-one.

The starting material, 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone , is an ideal precursor for constructing this valuable scaffold. Its key features are:

  • An ortho-amino-acetyl functionality, primed for intramolecular cyclization to form the pyridine ring.

  • A 2-chloro substituent , which acts as a convenient and reactive handle for post-cyclization modifications, such as introducing side chains via nucleophilic aromatic substitution (SNAr).

This guide focuses on the fundamental annulation reaction to construct the bicyclic core, a critical step in the synthesis of Palbociclib and other related compounds.

Core Synthetic Principle: Annulation of the Pyridine Ring

The primary strategy involves the construction of a pyridine ring fused to the pyrimidine core of the starting material. This is achieved through a cyclocondensation reaction where the 4-amino group and the 5-acetyl group react with a reagent that provides the necessary carbon atoms to complete the six-membered pyridine ring.[3]

Two highly effective and widely used methods for this transformation are detailed below: condensation with an acetal of dimethylformamide and the Friedländer Annulation.

Primary Protocol: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This is the most direct and often highest-yielding method for constructing the pyrido[2,3-d]pyrimidin-7-one core from the specified starting material.

Causality and Mechanism

The reaction proceeds via a well-established pathway involving an in-situ generated enaminone intermediate.

  • Enaminone Formation: The active methyl group of the 5-acetyl substituent attacks the electrophilic carbon of DMF-DMA. This results in the formation of a vinylogous amide (an enaminone), with the elimination of two molecules of methanol.

  • Intramolecular Cyclization: The 4-amino group then performs a nucleophilic attack on the newly formed enamine carbon.

  • Aromatization: The subsequent elimination of dimethylamine leads to the formation of the stable, aromatic pyridone ring, yielding the final 2-chloro-pyrido[2,3-d]pyrimidin-7-one product.

The use of DMF-DMA is highly advantageous as it serves as both a one-carbon synthon and a dehydrating agent, effectively driving the reaction to completion.[4][5]

Caption: Reaction mechanism for the synthesis of the pyrido[2,3-d]pyrimidin-7-one core using DMF-DMA.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar substrates.[3][5]

Reagents and Materials

ReagentPurposeMW ( g/mol )Notes
1-(4-Amino-2-chloropyrimidin-5-yl)ethanoneStarting Material171.58Ensure dryness.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C1 Synthon & Dehydrating Agent119.16Use fresh, moisture-sensitive.
N,N-Dimethylformamide (DMF)Solvent73.09Anhydrous grade recommended.
Diethyl etherAnti-solvent for precipitation74.12For product isolation.

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to dissolve the starting material. Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Slowly add diethyl ether to the flask with stirring until a precipitate forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual DMF.

  • Drying: Dry the product under vacuum to yield the desired 2-chloropyrido[2,3-d]pyrimidin-7-one.

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

Workflow_DMFDMA cluster_workflow Experimental Workflow setup 1. Reaction Setup - Flame-dried flask - N₂ atmosphere add 2. Reagent Addition - Dissolve SM in DMF - Add DMF-DMA setup->add heat 3. Heating & Monitoring - Heat to 100-120 °C - Monitor by TLC/LC-MS add->heat isolate 4. Isolation - Cool to RT - Precipitate with ether heat->isolate purify 5. Purification - Vacuum filtration - Wash with cold ether isolate->purify dry 6. Drying - Dry under vacuum purify->dry

Caption: Step-by-step experimental workflow for the DMF-DMA mediated cyclization.

Alternative Protocol: Friedländer-type Annulation

The Friedländer synthesis is a classic and powerful method for constructing fused pyridine rings.[6] It involves the reaction of an o-aminoaryl ketone with a compound containing an active methylene group (e.g., a ketone or 1,3-dicarbonyl compound), typically under basic or acidic catalysis.

Causality and Mechanism
  • Initial Condensation: Under basic conditions (e.g., KOH, piperidine), an enolate is generated from the active methylene compound (e.g., cyclohexanone). This enolate attacks the carbonyl of the acetyl group on the pyrimidine ring in an aldol-type reaction.

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone intermediate.

  • Intramolecular Aza-Michael Addition: The 4-amino group performs a conjugate addition to the enone system.

  • Cyclization and Aromatization: Tautomerization and subsequent elimination of a water molecule yield the final annulated pyrido[2,3-d]pyrimidine product.

This method is particularly useful for creating more complex, polycyclic systems when cyclic ketones are used as the reaction partner.

General Experimental Protocol

Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1.0 eq) and a ketone with an α-methylene group (e.g., cyclohexanone, 1.2 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH, 0.2 eq) or piperidine.

  • Heating: Reflux the mixture for 6-24 hours, monitoring the reaction by TLC. A Dean-Stark trap can be used if toluene is the solvent to azeotropically remove water and drive the reaction forward.

  • Work-up: After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Application: A Gateway to Kinase Inhibitors

The 2-chloro-pyrido[2,3-d]pyrimidin-7-one core synthesized via these methods is a critical intermediate for advanced pharmaceutical compounds. The chlorine atom at the C2 position is activated towards SNAr reactions. This allows for the straightforward introduction of various amine-containing side chains, which is a key diversification step in building libraries of potential kinase inhibitors.

In the synthesis of Palbociclib, this 2-chloro intermediate is coupled with 2-amino-5-(piperazin-1-yl)pyridine under palladium catalysis or strong base conditions to install the crucial side chain that confers high affinity and selectivity for CDK4/6.[7]

Conclusion

The synthesis of the pyrido[2,3-d]pyrimidine scaffold from 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a robust and efficient process. The condensation with DMF-DMA offers a direct and high-yielding route to the core structure, while the Friedländer annulation provides a versatile alternative for creating structural diversity. The resulting 2-chloro-pyrido[2,3-d]pyrimidin-7-one is a highly valuable intermediate, providing a strategic entry point for the development of potent and selective kinase inhibitors and other important therapeutic agents.

References

  • Zhu, G., et al. (2018). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. RSC Advances, 8(49), 27959-27963. Available at: [Link]

  • Baviskar, A. T., & De-ore, V. V. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal, 14(1), 1-13. Available at: [Link]

  • Badran, A., Ibrahim, M. A., & Hassanin, N. M. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. Tetrahedron, 179, 134429. Available at: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

  • Wang, Y., et al. (2019). Preparation method of palbociclib intermediate. Google Patents, CN108283940B.
  • Li, J., et al. (2017). Novel synthetic method of Palbociclib. Google Patents, CN106565707A.
  • Ye, W., et al. (2017). Palbociclib and preparation method of intermediate of palbociclib. Patsnap, CN106866946A. Available at: [Link]

  • Abdel-Mohsen, S. A., & Geies, A. A. (2007). Synthesis of Pyrido 2,3:4,5 Thieno 2,3-d Pyrimidines Through Friedländer Reaction. Journal of Chemical Research, 2007(9), 521-523. Available at: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

  • Seliunin, D. O., et al. (2021). SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][6][8]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Chemistry of Heterocyclic Compounds, 57(7/8), 653-662. Available at: [Link]

  • Zozulya, S., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Журнал органічної та фармацевтичної хімії, 17(4(68)), 3-19. Available at: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed, 24(22), 4161. Available at: [Link]

  • Legrand, B., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1833. Available at: [Link]

  • Akbaş, E., & Özeroğlu, C. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Journal of Heterocyclic Chemistry, 57(11), 3955-3982. Available at: [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Journal of Chemical and Pharmaceutical Research, 3(6), 917-925. Available at: [Link]

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Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Introduction: The Strategic Importance of Pyrimidine Scaffolds The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs. The targeted functionalization of pyrimidine rings via this reaction is a key strategy in the rapid generation of compound libraries for drug discovery programs.[2][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with a specific, highly functionalized substrate: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. This substrate is of particular interest as it possesses multiple functionalities that can influence reactivity and provides a versatile handle for further synthetic transformations. The inherent electronic properties of the pyrimidine ring, coupled with the presence of an amino and a chloro substituent, present unique challenges and opportunities in cross-coupling chemistry.[5] The reactivity of halogenated pyrimidines in such reactions generally follows the order C4 > C2 > C5, making the C2-chloro position a common site for substitution.[6][7]

Substrate Profile: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

  • Structure: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Image Source: ChemScene

  • CAS Number: 909562-67-0[8]

  • Molecular Formula: C₆H₆ClN₃O[8]

  • Molecular Weight: 171.58[8]

Reactivity Considerations:

The 2-chloro substituent on the pyrimidine ring is the primary site for the Suzuki-Miyaura coupling. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[9] Therefore, the choice of a highly active palladium catalyst and appropriate ligand is crucial for achieving efficient coupling. The presence of the electron-donating amino group at the C4 position and the electron-withdrawing acetyl group at the C5 position can modulate the electronic density of the pyrimidine ring, thereby influencing the rate and efficiency of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate to form a Pd(II) complex.[11]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, and the organic group is transferred to the palladium center, displacing the halide.[12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-Cl oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂) pd_complex->transmetalation di_org_complex Ar-Pd(II)L_n-R transmetalation->di_org_complex reductive_elimination Reductive Elimination di_org_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product reagents Reagents: 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Arylboronic Acid Base Experimental_Workflow start Start reagents Combine Reagents: Substrate, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Thermal or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Sources

Method

Procedure for cyclization of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone into fused heterocycles

An In-Depth Guide to the Cyclization of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone into Medicinally-Relevant Fused Heterocycles Authored by: A Senior Application Scientist Abstract The 1-(4-Amino-2-chloropyrimidin-5-yl)e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cyclization of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone into Medicinally-Relevant Fused Heterocycles

Authored by: A Senior Application Scientist

Abstract

The 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone scaffold is a privileged starting material in synthetic and medicinal chemistry. Its unique arrangement of reactive functional groups—an amino group, an adjacent acetyl moiety, and a labile chloro substituent—provides a versatile platform for constructing a diverse array of fused heterocyclic systems. These resulting fused pyrimidines, such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, are isosteres of endogenous purines and are central to the development of targeted therapeutics, particularly in oncology as kinase inhibitors.[1][2] This document provides a comprehensive overview of the key cyclization strategies, detailed mechanistic insights, and field-tested laboratory protocols for transforming this key intermediate into high-value fused heterocyclic products.

The Strategic Importance of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

The synthetic utility of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS 909562-67-0) stems from its trifunctional nature.[3] The vicinal amino and acetyl groups on the pyrimidine ring are perfectly positioned for intramolecular condensation reactions with bifunctional reagents to form a five-membered heterocyclic ring.

  • The 4-Amino Group: Acts as a nucleophile, crucial for the initial step in many cyclization reactions.

  • The 5-Acetyl Group: The methyl group is activated by the adjacent carbonyl, making it susceptible to condensation, while the carbonyl itself is an electrophilic site.

  • The 2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for late-stage functionalization of the fused product to modulate biological activity and physicochemical properties.

The convergence of these functionalities enables a modular approach to synthesizing complex heterocyclic libraries from a single, accessible starting material.

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  edge [fontname="Arial", fontsize=9];

A [label="1-(4-Amino-2-chloropyrimidin-5-yl)ethanone"]; B [label="Thieno[2,3-d]pyrimidines\n(e.g., Gewald Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Pyrrolo[2,3-d]pyrimidines\n(e.g., with α-Haloketones)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Pyrazolo[3,4-d]pyrimidines\n(e.g., with Hydrazines)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Medicinal Chemistry\n(Kinase Inhibitors, Anticancer Agents)"];

A -> B [label=" Sulfur,\n Active Methylene\n Compound"]; A -> C [label=" α-Haloketone"]; A -> D [label=" Hydrazine\n Derivatives"]; B -> E; C -> E; D -> E; }

Caption: Workflow for the Gewald reaction to form thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Amino-5-chloro-6,7-dihydrobenzo[3][7]thieno[2,3-d]pyrimidine (Illustrative Example)

While the starting material is not a cyclohexanone, the principle of the Gewald reaction is adaptable. A closely related procedure starting from a ketone to form a thieno[2,3-d]pyrimidine is well-documented.[4]

Protocol 1: Gewald Three-Component Reaction

  • Reagent Preparation: To a 100 mL round-bottom flask, add ethanol (30 mL). Sequentially add 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1.71 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Catalyst Addition: Add morpholine (0.87 mL, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product will precipitate. Filter the precipitate, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel.

Data Summary
ReagentMolar Eq.Purpose
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone1.0Starting Material
Malononitrile1.0Active Methylene Source
Elemental Sulfur1.0Sulfur Source
Morpholine1.0Base Catalyst
Ethanol-Solvent
Expected Yield: -75-90%

Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are core structures in numerous kinase inhibitors and other biologically active molecules.[5][6][7] Their synthesis from 1-(4-amino-2-chloropyrimidin-5-yl)ethanone is typically achieved through condensation with an α-haloketone followed by intramolecular cyclization (Hantzsch-type synthesis).

Mechanistic Rationale
  • N-Alkylation: The primary 4-amino group acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., 2-chloro-1-phenylethan-1-one) in an SN2 reaction. This forms an N-alkylated intermediate.

  • Intramolecular Condensation: Under basic or acidic conditions, the activated methyl of the acetyl group is deprotonated, and the resulting enolate attacks the carbonyl of the newly introduced side chain.

  • Dehydration: The resulting alcohol intermediate readily dehydrates to form the aromatic pyrrole ring, yielding the fused pyrrolo[2,3-d]pyrimidine system.

Pyrrole_Formation A Starting Material + α-Haloketone (e.g., R-CO-CH2Cl) B SN2 Alkylation of 4-Amino Group A->B C Intramolecular Aldol-type Condensation B->C Base D Dehydration C->D E Fused Pyrrolo[2,3-d]pyrimidine D->E

Caption: Key steps in the formation of the pyrrolo[2,3-d]pyrimidine ring.

Experimental Protocol: Synthesis of a Substituted 2-Phenylpyrrolo[2,3-d]pyrimidine

Protocol 2: α-Haloketone Cyclization

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1.71 g, 10 mmol) and 2-chloro-1-phenylethan-1-one (1.55 g, 10 mmol) in 25 mL of N,N-dimethylformamide (DMF).[8]

  • Base Addition: Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Summary
ReagentMolar Eq.Purpose
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone1.0Starting Material
2-Chloro-1-phenylethan-1-one1.0Pyrrole Ring Precursor
Potassium Carbonate2.0Base
DMF-Solvent
Expected Yield: -60-80%

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of purine bioisosteres that have found extensive application as inhibitors of various protein kinases.[1][9] The synthesis typically involves the reaction of the 1,3-dicarbonyl-like system (in our case, the amino and acetyl groups) with a hydrazine derivative.

Mechanistic Rationale
  • Hydrazone Formation: The hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) reacts with the carbonyl of the acetyl group to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the C4 carbon of the pyrimidine ring, displacing the amino group in an intramolecular nucleophilic substitution. Alternatively, under different conditions, cyclization can occur via condensation involving the pyrimidine N3 position.

  • Aromatization: Subsequent loss of ammonia or water leads to the formation of the aromatic pyrazole ring.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

Protocol 3: Hydrazine Condensation

  • Reagent Preparation: To a 50 mL round-bottom flask, add 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (1.71 g, 10 mmol) and 20 mL of ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (0.75 mL, 15 mmol) dropwise to the solution. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate hydrazone formation.

  • Reaction: Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification.

Data Summary
ReagentMolar Eq.Purpose
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone1.0Starting Material
Hydrazine Hydrate1.5Pyrazole Ring Precursor
Acetic Acidcat.Catalyst
Ethanol-Solvent
Expected Yield: -70-85%

Conclusion

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a powerful and versatile building block for the synthesis of medicinally important fused pyrimidine heterocycles. By leveraging the inherent reactivity of its functional groups, researchers can access diverse chemical scaffolds such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines through well-established and robust synthetic protocols. The methods described herein provide a reliable foundation for the exploration and development of novel therapeutics in drug discovery programs.

References

  • Abdel-Ghani, T. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available at: [Link]

  • Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Lin, J., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Zolfigol, M. A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Gomes, P., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]

  • ResearchGate. (2025). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available at: [Link]

  • Saddik, L., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (2015). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Available at: [Link]

  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available at: [Link]

  • ResearchGate. (2024). Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. Available at: [Link]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. Available at: [Link]

  • Semantic Scholar. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Available at: [Link]

  • PubChem. 1-(4-Aminophenyl)-2-chloroethanone. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Patel, H., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Semantic Scholar. (2023). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Available at: [Link]

  • PubChem. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone removal of impurities

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the purification of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. Below you will find a series...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the purification of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. Below you will find a series of frequently asked questions (FAQs) for a foundational understanding, followed by in-depth troubleshooting guides for common challenges encountered during purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include unreacted starting materials, reagents from the synthesis, and reaction by-products. These can include species resulting from incomplete chlorination or amination, as well as regioisomers. For instance, in syntheses involving dichloropyrimidines, achieving chemoselectivity can be challenging, potentially leading to isomeric impurities.[1]

Q2: What is the first-line purification method for this compound?

A2: Recrystallization is typically the most effective and scalable first-line method for purifying 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Ethanol and mixtures of ethanol and water are often good starting points for aminopyrimidine derivatives.[2][3][4]

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities (e.g., isomers) or when a very high purity level (>99.5%) is required. It is particularly useful for separating compounds with small differences in polarity that co-crystallize.[1] Normal-phase silica gel chromatography is a standard approach for this class of compounds.[1][5]

Q4: Can I use an acid-base extraction?

A4: Yes, an acid-base extraction can be a powerful preliminary purification step. The basic amino group on the pyrimidine ring allows the target compound to be protonated and extracted into an aqueous acidic phase. This process effectively removes non-basic organic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent or collecting the precipitate.[6]

Part 2: Troubleshooting and In-Depth Protocols

This section addresses specific issues you may encounter during the purification process.

Troubleshooting Recrystallization

Problem: My compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation happens too rapidly for an ordered crystal lattice to form. The presence of significant impurities can also depress the melting point of the mixture, promoting this phenomenon.[2]

  • Solution Workflow:

    Caption: Troubleshooting workflow for oiling out during recrystallization.

Problem: The purity of my material does not improve after recrystallization.

  • Causality: This suggests that the primary impurities have very similar solubility profiles to the target compound in the chosen solvent. It can also indicate that the impurities are trapped within the crystal lattice (occlusion).

  • Solutions:

    • Change the Solvent System: Switch to a solvent with different polarity or hydrogen bonding characteristics. This can alter the relative solubilities of your product and the impurity.

    • Perform a Hot Filtration: If the impurities are insoluble solids or colored polymeric materials, dissolving the crude product in a minimum of hot solvent and quickly filtering it through a pre-heated funnel can remove them before crystallization.[2]

    • Pre-Purification: Consider a different technique, like an acid-base wash or a quick silica gel plug filtration, to remove the problematic impurity before attempting recrystallization.

Table 1: Recommended Solvents for Recrystallization of Aminopyrimidines

Solvent SystemPolarityRationale & Use Case
Ethanol (EtOH)Polar ProticA good starting point. Generally provides a significant solubility difference between hot and cold conditions for many aminopyrimidines.[2][3][4]
Isopropanol (IPA)Polar ProticSlightly less polar than ethanol; can be effective if the compound is too soluble in hot ethanol for good recovery.
Ethyl Acetate (EtOAc)Polar AproticGood for compounds of intermediate polarity. Often used in combination with a non-polar anti-solvent like hexanes.
Ethanol/WaterPolar Protic MixtureAn excellent system for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Re-clarify with a few drops of hot ethanol and then cool.[2]
Dichloromethane (DCM) / HexanesMixed PolarityFor less polar compounds. Dissolve in a minimal amount of DCM and add hexanes as the anti-solvent to induce crystallization.
Protocol 1: Standard Recrystallization of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring (using a stir bar) to dissolve the solid. Continue adding small portions of hot solvent until the solid is just completely dissolved.[2]

  • (Optional) Hot Filtration: If colored or insoluble impurities are present, add a small amount of activated charcoal, keep the solution boiling for a few minutes, and then perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove the charcoal and other solids.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for at least 30 minutes.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Column Chromatography

Problem: My compound is not moving from the origin (Rf = 0).

  • Causality: The mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel).

  • Solution: Increase the polarity of the eluent. For a typical hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If the compound is highly polar, you may need to add a stronger solvent like methanol (0.5-5%) to the mobile phase.

Problem: Poor separation between my product and an impurity (close Rf values).

  • Causality: The chosen mobile phase does not provide sufficient selectivity for the two compounds.

  • Solutions:

    • Fine-tune the Eluent: Make small, incremental changes to the solvent ratio. Sometimes a 5% change in the polar component can significantly improve resolution.

    • Change Solvent System: If fine-tuning fails, switch to a different solvent system. For example, replace ethyl acetate with dichloromethane/methanol. The different solvent interactions can alter the elution order.

    • Use a Different Stationary Phase: While less common, if separation on silica is impossible, consider using alumina (basic or neutral) or a reverse-phase (C18) column.

Protocol 2: Silica Gel Flash Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., Hexane:Ethyl Acetate mixtures like 7:3, 1:1, 3:7) to find a system that gives your target compound an Rf value between 0.2 and 0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure. Equilibrate the column by running 2-3 column volumes of the chosen mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation).

Caption: General workflow for purification by flash column chromatography.

By methodically applying these principles and protocols, researchers can effectively troubleshoot and achieve high purity for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, ensuring the quality required for subsequent research and development activities.

References

  • Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization - Benchchem.
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC.
  • 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone - ChemScene.
  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.

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Optimization

Technical Support Center: Navigating Solubility Challenges with 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Welcome to the technical support resource for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile pyrimidine intermediate into their synthetic workflows. It is well understood that seemingly routine steps like dissolution can become significant hurdles, consuming valuable time and resources. This document provides in-depth troubleshooting strategies and frequently asked questions to address solubility issues you may encounter with this compound. Our approach is grounded in established physicochemical principles and extensive field experience with similar heterocyclic systems.

I. Troubleshooting Guide: When Dissolution Fails

This section is structured to provide immediate, actionable solutions to common solubility problems.

Q1: My 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is not dissolving in my chosen organic solvent at room temperature. What are my next steps?

A1: Initial Insolubility: A Stepwise Approach to Solubilization

Encountering poor solubility at ambient temperature is a frequent observation for crystalline organic compounds, particularly those with the capacity for intermolecular hydrogen bonding, such as 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. The primary amino group and the nitrogen atoms in the pyrimidine ring can participate in these interactions, contributing to a stable crystal lattice that resists dissolution.

Here is a systematic protocol to address this issue:

Protocol 1: Systematic Solvent Screening and Thermal Intervention

  • Solvent Selection: Begin with a small-scale solubility test (e.g., 1-2 mg of compound in 0.1-0.2 mL of solvent). Based on the principle of "like dissolves like," a range of solvents should be evaluated. The table below provides a starting point for solvent selection, categorized by polarity.

  • Gentle Heating: For your selected solvent, warm the mixture gently (e.g., to 40-50 °C) with continuous stirring. Many dissolution processes are endothermic, and providing thermal energy can overcome the activation energy barrier for dissolution.

  • Sonication: If gentle heating is ineffective, sonication can be employed. The high-frequency sound waves create cavitation bubbles, and their collapse at the surface of the solid can break apart aggregates and enhance solvent penetration into the crystal lattice.

  • Solvent Polarity Ladder: If the initial solvent choice fails, progress to the next solvent in the polarity ladder. It is not uncommon for solubility to be poor in both highly non-polar and highly polar solvents, with optimal solubility in an intermediate polarity solvent.

Q2: I have tried heating, but the compound precipitates out of solution upon cooling. How can I maintain solubility?

A2: Addressing Thermally-Induced Precipitation

This phenomenon, known as recrystallization, occurs when a supersaturated solution is formed at an elevated temperature, and the solubility limit is exceeded as the solution cools. To maintain solubility at your desired experimental temperature, consider the following strategies:

  • Co-solvent Systems: The use of a co-solvent can significantly enhance the solubilizing power of the primary solvent. A co-solvent works by disrupting the self-association of the primary solvent molecules, thereby reducing the overall polarity of the solvent system and making it more favorable for the solute to remain in solution. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[1][2][3]

    Experimental Approach:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) where it exhibits high solubility.

    • Gradually add a "poorer" but miscible co-solvent (e.g., methanol or ethanol) to the solution until a slight turbidity is observed.

    • Gently warm the mixture until the solution becomes clear again. This method allows for the determination of an optimal solvent ratio that maintains solubility at a lower temperature.

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining a moderately elevated temperature throughout your process can be the simplest solution. Ensure that the compound is thermally stable at the required temperature for the duration of your experiment.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone that influence its solubility?

A1: The solubility of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is governed by its molecular structure and the resulting intermolecular forces.

  • Molecular Formula: C₆H₆ClN₃O[5]

  • Molecular Weight: 171.58 g/mol [5]

  • Key Structural Features:

    • Polar Functional Groups: The presence of an amino group (-NH₂) and a carbonyl group (C=O) allows for hydrogen bonding, which can lead to high crystal lattice energy and thus lower solubility in non-polar solvents.

    • Pyrimidine Core: The heterocyclic aromatic ring contributes to a degree of planarity, which can facilitate efficient crystal packing. Disrupting this planarity can sometimes improve solubility.[6]

    • LogP: The predicted LogP value of 0.9148 suggests a moderate lipophilicity.[5]

Q2: Which organic solvents are recommended as a starting point for dissolving 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone?

A2: Based on studies of similar pyrimidine derivatives, the following solvents are recommended for initial screening:[7][8][9]

Solvent ClassRecommended SolventsRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the compound. They often represent the best choice for achieving high concentrations.
Polar Protic Methanol, EthanolThese solvents can act as both hydrogen bond donors and acceptors. Solubility may be moderate and can often be improved with gentle heating.[7]
Chlorinated Dichloromethane (DCM), ChloroformThese solvents have intermediate polarity. Solubility may be limited but can be sufficient for certain reactions or chromatographic applications.[8][10]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are less polar than alcohols and may show lower solubility. However, they can be useful in co-solvent systems.
Non-Polar Toluene, HexanesDue to the polar nature of the compound, solubility in non-polar solvents is expected to be very low. These are more likely to be used as anti-solvents for crystallization.
Q3: How does temperature typically affect the solubility of pyrimidine derivatives like this one?

A3: For most solid organic compounds, solubility in organic solvents increases with temperature.[7][9][11] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice and solvate the molecules. The relationship between temperature and solubility can be described by the van't Hoff equation. Therefore, increasing the temperature of the solvent is a primary and effective method to increase the amount of dissolved solute.

Q4: Are there any known incompatibilities or reactivity concerns with certain solvents?

A4: While 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a relatively stable intermediate, potential reactivity should be considered, especially under elevated temperatures or in the presence of bases or nucleophiles.

  • Reactive Solvents: Protic solvents like methanol and ethanol could potentially participate in nucleophilic substitution reactions at the 2-chloro position of the pyrimidine ring, particularly under basic conditions or with prolonged heating. However, for simple dissolution at moderate temperatures, this is generally not a significant concern.

  • Basic Conditions: In the presence of strong bases, the amino group can be deprotonated, increasing its nucleophilicity. This could lead to self-condensation or other side reactions.

III. Visualization of Concepts

Decision Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone.

Solvent Selection Workflow start Start: Undissolved Compound solvent_screen Q: Initial Solvent Choice? A: Screen Solvents (DMF, MeOH, DCM) start->solvent_screen dissolved_yes Soluble at RT? solvent_screen->dissolved_yes dissolved_no Insoluble at RT dissolved_yes->dissolved_no No end_success Proceed with Experiment dissolved_yes->end_success Yes heat_sonicate Apply Gentle Heat (40-50°C) or Sonication dissolved_no->heat_sonicate dissolved_heat_yes Soluble with Heat? heat_sonicate->dissolved_heat_yes dissolved_heat_no Insoluble with Heat dissolved_heat_yes->dissolved_heat_no No precipitates Q: Precipitates on Cooling? A: Use Co-solvent System dissolved_heat_yes->precipitates Yes, but precipitates on cooling dissolved_heat_yes->end_success Yes, and stable on cooling end_reevaluate Re-evaluate Solvent System (Consider higher polarity or co-solvents) dissolved_heat_no->end_reevaluate precipitates->end_success Solvent Polarity and Solubility cluster_polarity Solvent Polarity Spectrum cluster_solubility Expected Solubility Non-Polar Non-Polar Intermediate Polarity Intermediate Polarity Non-Polar->Intermediate Polarity Low_Solubility Low Non-Polar->Low_Solubility e.g., Hexane Polar Aprotic Polar Aprotic Intermediate Polarity->Polar Aprotic Moderate_Solubility Moderate Intermediate Polarity->Moderate_Solubility e.g., DCM, THF Polar Protic Polar Protic Polar Aprotic->Polar Protic High_Solubility High Polar Aprotic->High_Solubility e.g., DMF, DMSO Polar Protic->Moderate_Solubility e.g., Methanol, Ethanol

Caption: Conceptual relationship between solvent polarity and solubility.

IV. References

  • ResearchGate. (2012, June 7). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

  • PubChem. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023, September 7). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Retrieved from

  • PubChem. 1-(4-Aminophenyl)-2-chloroethanone. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • CHEM 6352 Organic Reactions & Synthesis. Common Mistakes on Homeworks and Tests. Retrieved from [Link]

  • ResearchGate. (2025, November 3). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • SciELO Colombia. Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Wikipedia. Cosolvent. Retrieved from [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

Sources

Troubleshooting

Minimizing hydrolysis side reactions of the 2-chloro group in pyrimidines

Current Status: Operational Ticket: #CP-002-HYD Subject: Minimizing Hydrolysis Side Reactions of 2-Chloropyrimidines during SNAr Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive The Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket: #CP-002-HYD Subject: Minimizing Hydrolysis Side Reactions of 2-Chloropyrimidines during SNAr Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: 2-Chloropyrimidines are highly electrophilic at the C2 position due to the inductive effect of the two adjacent nitrogen atoms. While this facilitates Nucleophilic Aromatic Substitution (SNAr), it renders the substrate extremely susceptible to hydrolysis by trace water. The resulting byproduct, pyrimidin-2(1H)-one (often misidentified as 2-hydroxypyrimidine), is thermodynamically stable and difficult to purge.

The Solution: Minimizing this pathway requires a three-tiered approach:

  • Strict Anhydrous Protocol: Beyond simple "oven-drying."

  • Base Selection: Avoiding bases that generate hydroxide in situ.

  • Kinetic Control: Exploiting the rate difference between your nucleophile and water.

Diagnostic Module: Is it Hydrolysis?

Before optimizing, confirm the impurity. The hydrolysis product (2-hydroxypyrimidine) exists predominantly as its tautomer, pyrimidin-2(1H)-one , which significantly alters its spectroscopic signature compared to a standard phenol-like "hydroxy" compound.

Diagnostic Workflow

Use the following decision tree to confirm the presence of the hydrolysis byproduct.

DiagnosticTree Start Reaction Stalled / Polar Impurity Detected LCMS Step 1: Analyze LCMS Data Start->LCMS MassCheck Does Impurity Mass = [M - Cl + OH]? (Net change: -18.5 Da from SM) LCMS->MassCheck NMR Step 2: 1H NMR Analysis MassCheck->NMR Yes Conclusion_Other Investigate other pathways (Oligomerization/Oxidation) MassCheck->Conclusion_Other No ShiftCheck New downfield NH signal (~13 ppm)? Loss of aromaticity symmetry? NMR->ShiftCheck Conclusion_Hydrolysis CONFIRMED: Hydrolysis (Pyrimidinone formation) ShiftCheck->Conclusion_Hydrolysis Yes ShiftCheck->Conclusion_Other No

Figure 1: Diagnostic logic for identifying pyrimidinone byproducts.

Key Spectroscopic Markers
MethodSignal CharacteristicExplanation
LC-MS

(approx)
Replacement of Cl (35.5) with OH (17.0).
1H NMR Broad singlet > 10 ppmPresence of the amide-like NH (tautomer).
Polarity High retention shift (RP-HPLC)Pyrimidinone is significantly more polar than 2-Cl-pyrimidine.

Prevention Module: Solvent & Reagent Control

The most common failure point is the assumption that "SureSeal" or "Anhydrous" grade solvents remain dry after the first use. DMF and DMSO are hygroscopic "sponges."

The "Trace Water" Danger Zone

Even 0.1% water content in DMF can lead to >10% hydrolysis if the reaction temperature exceeds 80°C.

Protocol: Solvent Drying System

Do not rely on molecular sieves thrown loosely into the reaction flask. This creates attrition dust that can clog filters and catalyze side reactions.

  • Activate Sieves: Heat 3Å or 4Å molecular sieves to 300°C under high vacuum for 12 hours. Cool under Argon.

  • Static Drying: Store the solvent over activated sieves for 24–48 hours prior to use.

  • Cannulation: Transfer solvent via syringe or cannula. Never pour.

Optimization Module: Base Selection & Thermodynamics

The choice of base dictates the concentration of the competing nucleophile (OH⁻).

The "Hydroxide Generator" Trap

Using carbonate bases (K₂CO₃, Cs₂CO₃) in wet solvents creates an equilibrium that generates hydroxide:



Recommended Base Strategy
Base ClassRisk LevelMechanism of FailureRecommendation
Inorganic Carbonates (K₂CO₃)High Hygroscopic; generates OH⁻ with trace water.Avoid if possible. If necessary, flame-dry the salt under vacuum.
Tertiary Amines (DIPEA, TEA)Low Non-nucleophilic; does not generate OH⁻ directly.Preferred for amine nucleophiles.
Strong Alkoxides (NaOtBu)Medium Can cause etherification (SNAr side reaction).Use sterically hindered bases (tBuOK) to favor deprotonation over substitution.
Mechanistic Pathway & Competition

The following diagram illustrates the competition between the desired SNAr and the hydrolysis pathway.

ReactionPathways SM 2-Chloropyrimidine (Electrophile) TS_Main Meisenheimer Complex A SM->TS_Main + Nu (Fast in DMSO/DMF) TS_Side Meisenheimer Complex B SM->TS_Side + H2O (Accelerated by Heat) Nu Target Nucleophile (R-NH2, R-SH) Water Trace H2O / OH- Product Desired Product (2-Substituted Pyrimidine) TS_Main->Product - Cl- Byproduct Hydrolysis Impurity (Pyrimidin-2-one) TS_Side->Byproduct - Cl-, Tautomerization

Figure 2: Competitive pathways. Note that the hydrolysis product is thermodynamically stable due to tautomerization.

Standard Operating Procedure (SOP)

Protocol: Anhydrous SNAr of 2-Chloropyrimidine

Objective: Couple a primary amine with 2-chloropyrimidine while keeping hydrolysis < 1%.

  • Reagent Prep:

    • Dry 2-chloropyrimidine in a vacuum desiccator (P₂O₅) for 4 hours.

    • Use DIPEA (Diisopropylethylamine) distilled from CaH₂ or fresh "SureSeal" grade.

    • Solvent: Anhydrous 1,4-Dioxane or THF (lower polarity reduces hydrolysis rates compared to DMF).

  • Setup:

    • Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

    • Cool to room temperature under N₂ flow.

  • Execution:

    • Charge: Add 2-chloropyrimidine (1.0 equiv) and Nucleophile (1.1 equiv).

    • Solvent: Add solvent (0.2 M concentration) via syringe.

    • Base: Add DIPEA (2.0 equiv) dropwise.

    • Temperature: Heat to the minimum required temperature (start at 60°C). Monitor by LCMS every 30 mins.

    • Note: Avoid overnight heating if possible. Prolonged heat favors the thermodynamic hydrolysis product.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash: Water x2, Brine x1. (Water is safe now because the reaction is quenched by cooling and dilution).

FAQ: Troubleshooting Specific Scenarios

Q: I must use K₂CO₃ because my nucleophile is an HCl salt. What do I do? A: You must increase the nucleophile loading. Use 1.5 to 2.0 equivalents of your amine. This statistically favors the desired attack over the background water concentration. Also, add the base to the amine/solvent mixture first and stir for 15 mins (to neutralize the salt) before adding the electrophile.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is rapid, but "superheating" pockets can accelerate hydrolysis if the solvent isn't bone dry. Use a capped, anhydrous vial and limit reaction time to < 30 minutes.

Q: My 2-chloropyrimidine has an electron-withdrawing group (EWG) at C5. Is it more stable? A: No, it is less stable. EWGs (like -NO₂, -CF₃, -CN) at C5 make the C2 position more electrophilic. This increases reactivity toward both your nucleophile and water. You must lower the reaction temperature significantly (often 0°C to RT is sufficient).

References

  • Mechanistic Insight on Pyrimidine Reactivity

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
    • Source:J. Org. Chem. 2006, 71, 14, 5167–5172.
    • URL:[Link]

  • Green Chemistry (Water Tolerance Context)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chem. Eur. J. 2012, 18, 1612–1616. (Demonstrates that water can be used under specific surfactant conditions, contrasting with the anhydrous requirement for standard synthesis).
    • URL:[Link]

Optimization

Troubleshooting regioselectivity in reactions with 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Welcome to the technical support center for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this versatile building block.

Introduction: Understanding the Reactivity of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a highly functionalized pyrimidine derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its reactivity is primarily governed by the interplay of its substituents: the chloro group at the C-2 position, the amino group at the C-4 position, and the acetyl group at the C-5 position.

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] The regioselectivity of these reactions is a critical aspect of its synthetic utility. Generally, for di-substituted pyrimidines, the reactivity of the halogen positions follows the order C4(6) > C2 >> C5.[3][5] However, the substituents on 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone introduce electronic and steric factors that can influence this general trend, leading to potential challenges in achieving the desired regioselectivity.

This guide will provide a structured approach to troubleshooting common regioselectivity issues and offer practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Regioselectivity Issues and Solutions

This section addresses specific problems that researchers may encounter during their experiments, providing explanations for the observed outcomes and actionable steps to resolve them.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Scenario: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, intending to functionalize the C-2 position. However, you observe a mixture of C-2 and C-4 substituted products, or even exclusive reaction at the C-4 position (if the amino group were a different leaving group).

Potential Causes and Explanations:

  • Inherent Reactivity of the Pyrimidine Ring: As a general rule, the C-4 position of a 2,4-dichloropyrimidine is more reactive towards oxidative addition of palladium in Suzuki coupling reactions.[1][6] While the C-4 position in your substrate is occupied by an amino group, which is not a leaving group in this context, understanding this inherent reactivity is crucial. The chloro group at C-2 is still a viable site for cross-coupling.[7]

  • Ligand Choice: The choice of phosphine ligand is paramount in tuning the reactivity and selectivity of palladium-catalyzed cross-coupling reactions.[8][9] A ligand that is not sufficiently bulky or electron-donating may not efficiently promote oxidative addition at the sterically more accessible C-2 position.

  • Reaction Conditions: Temperature, base, and solvent can all influence the rate and selectivity of the reaction. Suboptimal conditions can lead to side reactions or poor conversion, which can be misinterpreted as poor regioselectivity.

Solutions and Experimental Protocols:

  • Ligand Screening: This is the most critical parameter to optimize.

    • Rationale: Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are known to be effective for the cross-coupling of challenging heteroaryl chlorides.[8][9] These ligands stabilize the active palladium(0) species and facilitate the oxidative addition step.

    • Recommended Ligands:

      • For Suzuki-Miyaura: SPhos, XPhos, and RuPhos are excellent starting points.[9]

      • For Buchwald-Hartwig: BrettPhos, and Josiphos-type ligands have shown success in similar systems.

  • Optimization of Reaction Conditions:

    • Base: Use a milder base such as K₃PO₄ or Cs₂CO₃. Stronger bases can sometimes lead to undesired side reactions.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A solvent screen may be necessary to find the optimal medium.

    • Temperature: While higher temperatures can increase reaction rates, they can also decrease selectivity. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times in a controlled manner.[6][10]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at C-2

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Moderately strong bases that minimize side reactions.
Solvent 1,4-Dioxane/H₂O or TolueneStandard solvents for Suzuki couplings.
Temperature 80-110 °CBalances reaction rate and selectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine 1-(4-amino-2-chloropyrimidin- 5-yl)ethanone, boronic acid, and base in a reaction vessel. prep2 Add Pd catalyst and ligand. prep1->prep2 prep3 Add degassed solvent. prep2->prep3 react1 Heat the mixture under an inert atmosphere (N₂ or Ar). prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Dilute with an organic solvent and wash with water/brine. workup1->workup2 workup3 Dry the organic layer and concentrate in vacuo. workup2->workup3 purify1 Purify by column chromatography. workup3->purify1

Caption: General workflow for Suzuki-Miyaura coupling.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position by Amines

Scenario: You are trying to perform a reaction at the ketone or the C-4 amino group, but you observe a side product resulting from the displacement of the C-2 chloro group by an amine nucleophile present in the reaction mixture or introduced as a reagent.

Potential Causes and Explanations:

  • High Reactivity of the C-2 Position: The electron-withdrawing nature of the pyrimidine ring, further activated by the acetyl group at C-5, makes the C-2 position susceptible to nucleophilic attack.[3][11]

  • Nucleophilicity of the Amine: Primary and secondary amines are generally good nucleophiles for SNAr reactions with chloropyrimidines.

  • Reaction Conditions: Elevated temperatures and the presence of a base will significantly accelerate the rate of SNAr.

Solutions and Experimental Protocols:

  • Protecting Group Strategy: If the C-4 amino group is not the intended reaction site, protecting it can prevent its interference and allow for more controlled reactions elsewhere on the molecule.

    • Rationale: Converting the nucleophilic amino group into a non-nucleophilic carbamate will prevent it from participating in undesired reactions.[12]

    • Recommended Protecting Groups:

      • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride and a base like triethylamine or DMAP. It is stable to many reaction conditions and can be removed with acid (e.g., TFA).[13]

      • Cbz (carboxybenzyl): Introduced using benzyl chloroformate. It is stable to acidic conditions and can be removed by hydrogenolysis.[14]

  • Control of Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed.

    • Base: If a base is required for the desired reaction, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize its potential to act as a nucleophile.

Decision Tree for SNAr Troubleshooting

G start Unwanted SₙAr at C-2 observed? q1 Is the C-4 amino group required for the desired reaction? start->q1 protect Protect the C-4 amino group (e.g., with Boc). q1->protect No no_protect Proceed with unprotected amino group. q1->no_protect Yes q2 Are you using an amine as a reagent/base? protect->q2 no_protect->q2 change_base Switch to a non-nucleophilic, hindered base (e.g., DIPEA). q2->change_base Yes lower_temp Lower the reaction temperature. q2->lower_temp No change_base->lower_temp end Desired selectivity achieved. lower_temp->end

Caption: Troubleshooting unwanted SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the pyrimidine ring in 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone?

A1: For nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, the general order of reactivity for leaving groups on a pyrimidine ring is C4(6) > C2 >> C5.[3][5] In this specific molecule, the C-2 chloro group is the primary site for these reactions. The C-4 amino group is generally not a leaving group under these conditions. The C-5 position, bearing an acetyl group, is not susceptible to these types of substitution but can participate in other reactions like condensation.

Q2: Can I selectively perform a reaction at the C-4 amino group without affecting the C-2 chloro group?

A2: Yes, this is generally feasible. The C-4 amino group can undergo reactions such as acylation, alkylation, or condensation. To avoid competing SNAr at the C-2 position, it is advisable to use milder reaction conditions, lower temperatures, and non-nucleophilic bases where applicable. For instance, acylation with an acid chloride can often be performed at or below room temperature, minimizing the risk of substitution at C-2.

Q3: How does the acetyl group at the C-5 position influence the regioselectivity?

A3: The electron-withdrawing acetyl group at the C-5 position activates the pyrimidine ring towards nucleophilic attack. This electronic effect can enhance the reactivity of the C-2 and C-4/C-6 positions.[15] In the case of SNAr, this activation makes the displacement of the C-2 chloro group more favorable.

Q4: I am observing the formation of a di-substituted product where the C-2 chloro group is replaced, and the C-4 amino group has also reacted. How can I achieve mono-functionalization?

A4: This indicates that your reaction conditions are too harsh or that your reagents are not selective. To achieve mono-functionalization, consider the following:

  • Stoichiometry: Use a controlled amount of your reagent (e.g., 1.0-1.2 equivalents).

  • Protecting Groups: As discussed in Issue 2, protecting the more reactive functional group (often the amino group) is a robust strategy to ensure selectivity.[12][16]

  • Stepwise Synthesis: It may be more reliable to perform the reactions sequentially. For example, first, react at the C-2 position, purify the product, and then perform the desired transformation at the C-4 amino group in a separate step.

References

  • MacCoss, M., & Robins, M. J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 389–392. [Link]

  • Kralj, A., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965. [Link]

  • Rojas, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5192. [Link]

  • Wang, T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(17), 4244–4247. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Zhang, L., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8677–8699. [Link]

  • Procter, D. J., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13(10), 967–974. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). [Link]

  • Nawrot, E., & Gzella, A. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 153–161. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Engle, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(11), 4882–4892. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7806. [Link]

  • El-Kashef, H., et al. (2011). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2011(7), 203–213. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. (2021). [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. (2026). [Link]

  • IIT Bombay. Protecting Groups. (2020). [Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). [Link]

  • ResearchGate. Protecting groups in amino acids. (2012). [Link]

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Troubleshooting

Overcoming catalyst poisoning when using 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Technical Support Center: Catalyst Optimization for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Executive Summary: The "Chelation Trap" Researchers working with 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone often encounter s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Executive Summary: The "Chelation Trap"

Researchers working with 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone often encounter sudden reaction stalling or catalyst precipitation (palladium black). This is not typically due to substrate inactivity, but rather competitive coordination .

This scaffold presents a "perfect storm" for catalyst poisoning:

  • Exocyclic Amine (-NH₂): A hard Lewis base that binds Pd(II) species.

  • Pyrimidine Nitrogens (N1/N3): Electron-rich centers, enhanced by the resonance donation from the 4-amino group, despite the electron-withdrawing nature of the 5-acetyl and 2-chloro groups.

  • Bidentate Potential: The proximity of the amine and ring nitrogens allows for the formation of stable 4- or 5-membered metallacycles that arrest the catalytic cycle.

This guide provides field-proven strategies to outcompete these interactions and restore catalytic turnover.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: The reaction starts but stalls at 10-20% conversion.

Diagnosis: Product Inhibition or Catalyst Sequestration. As the reaction proceeds, the product (or the substrate itself) coordinates to the active metal center, forming a resting state that is too stable to undergo oxidative addition or reductive elimination. Corrective Action:

  • Switch to Bulky Ligands: Move from simple phosphines (PPh₃, dppf) to bulky, electron-rich biaryl phosphines (e.g., XPhos , BrettPhos , or RuPhos ). The steric bulk of these ligands creates a "protective shell" around the Pd center, physically preventing the coordination of the pyrimidine nitrogens while still allowing the oxidative addition of the C-Cl bond.

  • Increase Temperature: If using a bulky ligand, increase the temperature to 100–110°C. Higher thermal energy promotes the dissociation of the off-cycle inhibitory complexes.

Issue 2: Immediate formation of "Palladium Black" (Metal precipitation).

Diagnosis: Ligand Stripping. The basic amine/pyrimidine nitrogens displace the phosphine ligands from the palladium precursor before the catalytic cycle begins. The "naked" palladium atoms then aggregate into inactive nanoparticles. Corrective Action:

  • Use Pre-formed Precatalysts: Do not mix Pd(OAc)₂ + Ligand in situ. Use stable, pre-formed precatalysts like XPhos Pd G4 or Pd(dppf)Cl₂·CH₂Cl₂ . These ensure the ligand is already tightly bound to the metal before the substrate is introduced.

  • Solvent Degassing: Ensure rigorous removal of oxygen. Oxygen accelerates the decomposition of phosphine ligands, leaving the metal vulnerable to aggregation.

Issue 3: No reaction; Starting Material (SM) is recovered unchanged.

Diagnosis: Oxidative Addition Failure. The 2-chloro group on a pyrimidine ring is generally activated, but the electron-rich amino group at C4 pushes electron density into the ring, deactivating the C-Cl bond towards the initial oxidative addition step. Corrective Action:

  • The "Lewis Acid" Trick: Add 1.0–2.0 equivalents of a mild Lewis acid (e.g., ZnCl₂ or MgCl₂ ). The Lewis acid will preferentially coordinate to the hard basic nitrogens (amine and pyrimidine ring), shielding them from the catalyst and effectively withdrawing electron density from the ring, which activates the C-Cl bond for oxidative addition.

Mechanism & Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the poisoning pathways specific to this aminopyrimidine scaffold.

PoisoningMechanism Substrate 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Coordination_Complex DEAD END: N-Coordinated Pd Complex (Catalyst Poisoning) Substrate->Coordination_Complex N-Binding (Fast) Oxidative_Add Oxidative Addition (L-Pd-Ar-Cl) Substrate->Oxidative_Add C-Cl Activation (Slow w/o optimization) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->Coordination_Complex Ligand Displacement Pd_Active->Oxidative_Add Productive Cycle Product Coupled Product Oxidative_Add->Product Coupling

Caption: Figure 1. The "Dead End" pathway (Red) occurs when the pyrimidine nitrogens displace ligands, sequestering the catalyst before it can perform the productive Oxidative Addition (Green).

Optimized Experimental Protocols

These protocols are designed to minimize catalyst deactivation.[1]

Protocol A: The "Lewis Acid Shielding" Method (For Suzuki Coupling)

Best for: Substrates where the amino group cannot be protected.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid/Ester (1.2–1.5 equiv)

    • ZnCl₂ (1.2 equiv) – Critical Additive

    • Base: K₃PO₄ (3.0 equiv)

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (9:1). The water is necessary to solubilize the inorganic base, but keep the ratio low to prevent hydrolysis.

  • Execution: Heat to 90°C for 4–12 hours.

  • Why it works: The Zn²⁺ binds the basic amine and pyrimidine nitrogens, preventing them from binding the Pd, while the Pd(dppf) is robust enough to facilitate the coupling.

Protocol B: The "Bulky Ligand" Method (For Buchwald-Hartwig)

Best for: C-N or C-O coupling reactions.

  • Setup: Charge vial with Substrate (1.0 equiv) and Nucleophile (1.2 equiv).

  • Catalyst System:

    • Precatalyst: XPhos Pd G4 (2–5 mol%)

    • Note: Do not use Pd₂dba₃ + Ligand if possible; G4 precatalysts initiate faster.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (if substrate tolerates).

  • Solvent: t-Amyl Alcohol or Dioxane . (t-Amyl alcohol allows for higher temperatures and better solubility).

  • Execution: Heat to 100°C .

  • Why it works: XPhos is extremely bulky. It creates a steric wall that allows the small Cl atom to access the Pd center for reaction, but blocks the larger pyrimidine ring from coordinating via Nitrogen.

Comparative Data: Catalyst Performance

Catalyst SystemConversion (2h)Yield (Isolated)Stability Note
Pd(PPh₃)₄ < 15%N/ARapid darkening (Pd black formation).
Pd(OAc)₂ / PPh₃ < 10%N/AInactive due to ligand stripping.
Pd(dppf)Cl₂ 45%40%Moderate stability; stalls over time.
Pd(dppf)Cl₂ + ZnCl₂ 85% 78% High stability; Zn blocks poisoning.
XPhos Pd G4 95% 92% Excellent; steric protection is superior.

Frequently Asked Questions (FAQs)

Q: Can I protect the amine to prevent poisoning? A: Yes. Acetylation of the 4-amino group (to form the acetamide) significantly reduces its Lewis basicity. However, this adds two steps (protection/deprotection). The ZnCl₂ additive method (Protocol A) is often more efficient as it acts as a "transient protecting group" in situ.

Q: Why is 1,4-Dioxane preferred over DMF? A: While DMF is a good solvent for polar heterocycles, it can decompose at high temperatures to produce dimethylamine, which is a catalyst poison itself. 1,4-Dioxane is non-coordinating and stable. If solubility is an issue in Dioxane, try DMAc (Dimethylacetamide) instead of DMF.

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: Heat transfer and local concentration effects. On larger scales, the "slow addition" of the catalyst or the substrate can help. Ensure the reaction mixture is vigorously stirred to prevent local "hotspots" of catalyst poisoning.[2] For 5g+, we recommend Protocol B (XPhos Pd G4) as it is more thermally robust than dppf systems.

References

  • BenchChem Technical Support. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (Accessed 2026).

  • ChemicalBook. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Properties & Suppliers. (Accessed 2026).

  • Schultz, D. M., et al. Overcoming Heterocycle Poisoning in Palladium-Catalyzed C–H Functionalization.[3] National Institutes of Health (PMC).

  • White Rose eTheses. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.

  • Sigma-Aldrich. 1-(4-Amino-2-chlorophenyl)ethanone Safety & Data.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, a key intermediate in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Introduction: The Critical Role of Purity Assessment

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a critical quality attribute. Even trace impurities can affect the safety and efficacy of the final drug product. Therefore, a well-developed and validated HPLC method is paramount for ensuring product quality and meeting regulatory requirements as outlined by bodies like the International Council for Harmonisation (ICH).[1][2]

This guide will navigate the systematic process of developing a stability-indicating HPLC method, one that is capable of separating the main compound from its potential degradation products and process-related impurities.[3][4][5]

Understanding the Analyte: Physicochemical Properties

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone possesses a substituted pyrimidine ring, a moderately polar structure.[6][7] Key characteristics influencing HPLC method development include:

  • Polarity: The presence of amino and carbonyl groups suggests moderate polarity. This makes it a suitable candidate for reversed-phase HPLC.[8][9]

  • UV Absorbance: The aromatic pyrimidine ring will exhibit UV absorbance, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength and assess peak purity.[10][11][12]

  • pKa: The amino group will have a specific pKa, influencing its ionization state at different mobile phase pH values. Controlling the pH is critical for consistent retention and good peak shape.

The Method Development Workflow: A Strategic Approach

A systematic approach to HPLC method development ensures a robust and reliable final method. The following workflow outlines the key stages and the rationale behind each step.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Finalization A Analyte Characterization (Polarity, UV, pKa) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Detector Selection (PDA Recommended) B->C Evaluate separation D Mobile Phase Optimization (Organic Ratio, pH, Buffer) C->D Proceed with best conditions E Column Parameter Tuning (Temperature, Flow Rate) D->E Refine separation F Gradient Optimization E->F Improve resolution & runtime G Forced Degradation Studies F->G Optimized method H Method Validation (ICH Q2(R2)) G->H Demonstrate stability-indicating I Final Method Protocol H->I Confirm fitness for purpose

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different chromatographic parameters to achieve optimal separation. Here, we present a comparative guide to these choices.

Stationary Phase (Column) Selection: A Tale of Two Phases

The choice of the stationary phase is arguably the most critical factor in achieving the desired selectivity. For a moderately polar compound like 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, reversed-phase chromatography is the mode of choice.[8][9] We will compare two common C18 columns with different properties.

FeatureColumn A: Standard C18Column B: Polar-Embedded C18Rationale & Expected Outcome
Stationary Phase Octadecylsilane bonded to silicaOctadecylsilane with an embedded polar group (e.g., amide, carbamate)The polar-embedded phase is designed to provide alternative selectivity and better peak shape for polar and basic compounds by shielding residual silanols.[13][14]
Expected Retention Good retention based on hydrophobicity.May show slightly less retention due to the polar group but improved selectivity for polar impurities.The goal is to find a balance between retention and selectivity.
Peak Shape Potential for peak tailing due to interaction with residual silanols.Improved peak symmetry is expected due to the shielding of silanols.Symmetrical peaks are crucial for accurate integration and quantification.

Experimental Data (Hypothetical):

ParameterColumn A: Standard C18Column B: Polar-Embedded C18
Retention Time (Main Peak) 6.8 min5.5 min
Tailing Factor (Main Peak) 1.51.1
Resolution (Main Peak & Closest Impurity) 1.82.5

Based on this hypothetical data, the Polar-Embedded C18 column would be the superior choice, offering better peak shape and resolution.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition plays a vital role in controlling retention and selectivity.[15][16][17] We will compare different mobile phase compositions.

4.2.1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[17]

Organic ModifierAdvantagesDisadvantages
Acetonitrile Lower viscosity (lower backpressure), better UV transparency at low wavelengths.Can exhibit different selectivity compared to methanol.
Methanol Can offer different selectivity, potentially improving resolution for certain compounds.Higher viscosity (higher backpressure).

4.2.2. Mobile Phase pH: Controlling Ionization

The pH of the mobile phase is a critical parameter for ionizable compounds.[15][16] For 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, the amino group's ionization can be controlled by pH.

  • Low pH (e.g., pH 2.5-3.5): The amino group will be protonated (positively charged). This can lead to better peak shape by minimizing interactions with silanol groups.

  • Neutral pH (e.g., pH 6.5-7.5): The amino group will be in its neutral form. This may lead to increased retention but potentially poorer peak shape.

Comparative Mobile Phase Systems:

Mobile Phase SystemRationaleExpected Outcome
A: 0.1% Formic Acid in Water/Acetonitrile Low pH (~2.7) to ensure the amino group is protonated, leading to good peak shape.[18]Symmetrical peaks, good retention control.
B: 10 mM Ammonium Acetate (pH 5.0) in Water/Acetonitrile Buffered mobile phase at a moderate pH.May offer different selectivity for pH-sensitive impurities.

Experimental Data (Hypothetical) on Polar-Embedded C18:

ParameterMobile Phase AMobile Phase B
Tailing Factor (Main Peak) 1.01.3
Resolution (Critical Pair) 2.62.1

In this case, Mobile Phase A (0.1% Formic Acid) provides superior peak shape and resolution.

The Role of the Detector: Beyond a Single Wavelength

A Photodiode Array (PDA) detector is an invaluable tool in method development.[10][11][12][19] Unlike a standard UV detector that monitors at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram.[10][11]

Advantages of a PDA Detector:

  • Wavelength Optimization: Allows for the selection of the optimal detection wavelength for the main peak and all impurities.

  • Peak Purity Analysis: Can assess the spectral homogeneity of a peak, providing an indication of whether it is a single component or if co-eluting impurities are present.[10][11]

  • Compound Identification: The UV spectrum can aid in the tentative identification of impurities by comparing them to the main compound or known standards.

PDADetector cluster_0 PDA Detector Capabilities A Acquires Full UV-Vis Spectrum B Optimal Wavelength Selection A->B C Peak Purity Assessment A->C D Tentative Impurity ID A->D

Caption: Key advantages of using a PDA detector.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the method is "stability-indicating," forced degradation studies are performed.[3][5][20] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[5][20] The goal is to demonstrate that the method can separate the main peak from all significant degradants.[3][4]

Typical Stress Conditions (as per ICH Q1A(R2)): [3][5]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal: e.g., 80 °C

  • Photolytic: e.g., Exposure to UV and visible light

The developed HPLC method must be able to resolve the main peak from all degradation products formed under these stress conditions.

Final Optimized Method and Validation

Based on the comparative studies, the following optimized method is proposed.

Optimized HPLC Method Protocol:

ParameterCondition
Column Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL

This method would then undergo full validation according to ICH Q2(R2) guidelines, assessing parameters such as:[1][2][21][22][23]

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Conclusion

The development of a robust HPLC method for purity assessment is a systematic process that relies on a deep understanding of the analyte and chromatographic principles. Through the comparative evaluation of stationary phases and mobile phases, coupled with the power of a PDA detector and the rigor of forced degradation studies, a scientifically sound and reliable method can be established. This ensures the quality and consistency of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone, a critical component in the journey of drug development. The principles and practices outlined in this guide, grounded in authoritative sources such as the USP and ICH guidelines, provide a solid framework for achieving this goal.[1][24]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Photodiodes: A powerful tool in hplc for peak detection and identification. ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmeli.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Revisions per USP 621. Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters.
  • HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
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  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com.
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Comparative

IR spectroscopy peaks for identifying 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

An In-Depth Guide to the Infrared Spectroscopic Identification of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Introduction: Decoding the Vibrational Fingerprint 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (ACPE) is a subst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopic Identification of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

Introduction: Decoding the Vibrational Fingerprint

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (ACPE) is a substituted pyrimidine derivative of interest in synthetic chemistry and drug discovery. Its molecular structure, characterized by an aminopyrimidine core, a chloro substituent, and an acetyl group, presents a unique vibrational profile. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural confirmation of such molecules. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies corresponding to its specific vibrational modes, providing a distinct "fingerprint."

This guide provides a comprehensive analysis of the IR spectrum of ACPE. Rather than merely listing peak assignments, we will dissect the spectrum by comparing it with simpler, structurally related compounds. This comparative approach allows for a more robust and intuitive understanding of how each functional group—the amino, chloro, and acetyl moieties—contributes to the final spectrum. This methodology not only validates the identity of the target compound but also equips the researcher with the expertise to interpret spectra of similarly complex molecules.

Comparative Spectral Analysis: Isolating Functional Group Contributions

The identity of ACPE (CAS No. 909562-67-0) is established by the cumulative spectral evidence of its constituent parts.[1] We will analyze the spectrum by deconstructing the molecule into three key components and comparing them to reference compounds.

The Aminopyrimidine Core: N-H and Ring Vibrations

The aminopyrimidine scaffold is central to ACPE. Its contribution is best understood by comparison with simpler aminopyrimidines. The primary amino (-NH₂) group gives rise to characteristic stretching and bending vibrations.

  • N-H Stretching Vibrations: Primary amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes of the N-H bonds.[2][3] In solid-state or concentrated samples, hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. For substituted 2-aminopyrimidines, these bands are often observed in the 3456-3182 cm⁻¹ range.[4]

  • N-H Scissoring (Bending) Vibrations: A characteristic medium to strong absorption resulting from the in-plane bending or "scissoring" motion of the -NH₂ group typically appears in the 1650-1580 cm⁻¹ region.[5]

  • Pyrimidine Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring produce a series of complex bands, often strong, in the 1600-1400 cm⁻¹ region.[2][6] The exact positions are sensitive to the nature and position of substituents on the ring.[6]

The Chloro Substituent: C-Cl and Ring Mode Perturbations

The electron-withdrawing chloro group at the 2-position influences the electronic distribution of the pyrimidine ring and contributes its own characteristic vibration.

  • C-Cl Stretching Vibration: The C-Cl stretch is typically found in the fingerprint region, broadly between 800 and 600 cm⁻¹. Its intensity can be variable. The specific frequency is dependent on the molecular environment.

  • Influence on Ring Vibrations: The presence of a halogen substituent alters the frequencies of the ring's vibrational modes.[7] This can lead to shifts in the positions of the C=C and C=N stretching bands compared to an unsubstituted aminopyrimidine.

The Acetyl Group Signature: The Dominant Carbonyl Peak

The ethanone (acetyl) moiety provides one of the most unambiguous peaks in the spectrum.

  • C=O Stretching Vibration: The carbonyl (C=O) stretch is one of the most characteristic absorptions in IR spectroscopy, appearing as a strong, sharp peak.[3][8] For acetyl groups conjugated with an aromatic or heteroaromatic ring, this peak is typically observed in the 1700-1650 cm⁻¹ range.[9] The strong intensity is due to the large change in dipole moment during the vibration.

  • C-H Bending in -CH₃: The symmetric and asymmetric bending (deformation) of the C-H bonds in the methyl group of the acetyl moiety results in absorptions around 1450 cm⁻¹ and 1375 cm⁻¹.[10] The peak near 1375 cm⁻¹ is often a sharp and useful indicator of a methyl group.[11]

  • C-C Stretching: The stretching of the C-C bond between the carbonyl carbon and the methyl carbon can be observed, often coupled with other vibrations, in the 1300-1100 cm⁻¹ region.

Integrated Spectrum of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone: A Summary

By synthesizing the analyses above, we can predict and assign the key peaks in the IR spectrum of ACPE. The following table provides a guide to the expected absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3450 - 3300Medium-StrongN-H Asymmetric StretchDoublet feature with the symmetric stretch. May be broadened by H-bonding.
~3300 - 3150Medium-StrongN-H Symmetric StretchDoublet feature with the asymmetric stretch. May be broadened by H-bonding.
~3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of C-H bonds on the pyrimidine ring.
~2960 - 2850WeakAliphatic C-H StretchC-H stretches from the methyl group of the acetyl moiety.
~1670 - 1650 Very Strong, Sharp C=O Stretch (Amide I region) Key diagnostic peak for the acetyl group. Its position suggests conjugation with the pyrimidine ring.
~1630 - 1600StrongN-H Scissoring & C=C/C=N Ring StretchOften appears as a strong, complex band due to overlapping vibrations.
~1580 - 1400Medium-StrongC=C and C=N Ring StretchingA series of bands characteristic of the substituted pyrimidine ring.
~1375Medium, SharpSymmetric C-H Bend (CH₃)Diagnostic for the methyl group of the acetyl moiety.
~1250MediumC-N StretchAromatic amine C-N stretching vibration.
Below 800Medium-WeakC-Cl StretchLocated in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the accuracy and reproducibility of the spectral data, the following protocol for analysis using Attenuated Total Reflectance (ATR) FTIR is recommended. ATR is a modern, reliable method for solid samples that requires minimal preparation.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire the spectrum of the ambient environment (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the solid 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone powder onto the ATR crystal (e.g., diamond or germanium).

    • Ensure the sample completely covers the crystal surface to maximize signal.

  • Spectrum Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After acquisition, the spectrum will be displayed in terms of transmittance or absorbance. Absorbance is generally preferred for quantitative comparisons.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe. Verify cleanliness by running another background scan.

This protocol provides a self-validating system; a clean background and consistent pressure application are key to obtaining a trustworthy and reproducible spectrum.

Visualizing the Analysis Workflow

The logical flow of spectral identification and the molecular structure with its key functional groups are illustrated below.

G cluster_0 Spectral Acquisition & Initial Check cluster_1 Diagnostic Group Frequency Analysis cluster_2 Confirmation & Final Assignment A Acquire Spectrum via ATR-FTIR B Identify Strongest Peaks A->B C ~1660 cm⁻¹: Strong, Sharp C=O Stretch (Confirms Acetyl Group) B->C D ~3400 cm⁻¹ Region: N-H Stretches (Confirms Primary Amine) B->D E 1600-1400 cm⁻¹: C=C/C=N Ring Stretches (Confirms Pyrimidine Core) B->E F Compare with Analogue Spectra (Aminopyrimidine, Chloropyrimidine) C->F D->F E->F G Assign Fingerprint Region (C-Cl, C-H Bends) F->G H Final Structural Confirmation G->H

Caption: Workflow for the systematic identification of ACPE using IR spectroscopy.

molecule cluster_0 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone cluster_1 Key Functional Groups mol N_H Amino Group (-NH₂) C_Cl Chloro Group (-Cl) C_O Acetyl Group (-COCH₃)

Caption: Molecular structure of ACPE with key functional groups highlighted.

Conclusion

The infrared spectrum of 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is rich with information that confirms its complex structure. The most definitive absorption is the intense, sharp carbonyl (C=O) stretch of the acetyl group, typically found near 1660 cm⁻¹. This, in conjunction with the characteristic double peaks of the primary amine N-H stretches (~3450-3150 cm⁻¹) and the complex pattern of pyrimidine ring vibrations (1600-1400 cm⁻¹), provides a robust and reliable method for its identification. By using a comparative approach and adhering to a rigorous experimental protocol, researchers can confidently use IR spectroscopy to verify the synthesis and purity of this and related compounds.

References

  • DergiPark. (n.d.). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ACS Publications. (2010). Direct Observation of Acetyl Group Formation from the Reaction of CO with Methylated H-MOR by in Situ Diffuse Reflectance Infrared Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR – spectra of acetylated wood with increasing degree of acetylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Mohebby, B. (n.d.). Application of ATR Infrared Spectroscopy in Wood Acetylation. Retrieved from [Link]

  • Sultan Qaboos University. (2016). Raman and infrared spectra, normal coordinate analysis and ab initio calculations of 4-Amino-2-chloropyrimidine-5-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • SCIRP. (2021). Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine. Retrieved from [Link]

  • NIH. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. Retrieved from [Link]

  • AIP Publishing. (2014). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • MDPI. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Retrieved from [Link]

  • IJIRSET. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • NIH. (n.d.). Infrared Absorption Spectra of Some 1-Acetamido Pyranoid Derivatives and Reducing, Acetylated Pyranoses. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

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Validation

A Comparative Guide to Validating Synthetic Routes for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone using LC-MS

Introduction In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel chemical entities is paramount. The pyrimidine scaffold is a cornerstone in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel chemical entities is paramount. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone is a key intermediate, a versatile building block for the synthesis of a wide range of biologically active compounds. The journey from starting materials to a final, pure compound is paved with critical choices, the most fundamental of which is the selection of an optimal synthetic route. An ideal route is not merely the one with the highest theoretical yield but a balance of efficiency, scalability, cost-effectiveness, and purity of the final product.[]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of two plausible synthetic routes for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone. We will delve into the practical application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool for real-time reaction monitoring and validation.[5][6][7][8] The objective is to demonstrate how LC-MS data can be leveraged to make informed decisions, ensuring the chosen synthetic pathway is robust, reproducible, and fit for purpose.

The Central Role of LC-MS in Synthetic Chemistry

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for structural elucidation and analysis of volatile compounds, LC-MS offers distinct advantages for monitoring the progress of complex organic reactions.[5][9] Its high sensitivity and selectivity allow for the detection of reactants, intermediates, products, and byproducts in a complex reaction mixture, often at trace levels.[7][10] This capability is crucial for optimizing reaction conditions, identifying potential impurities, and ultimately, validating the entire synthetic route.

Proposed Synthetic Routes for 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone

For the purpose of this guide, we will explore two distinct, plausible synthetic pathways to our target molecule. These routes are based on established principles of pyrimidine chemistry.

Route A: A Linear Approach via a Diketone Condensation

This route follows a classical approach to pyrimidine synthesis, involving the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.

G cluster_0 Route A Start_A 2-Chloro-4,6-dihydroxypyrimidine Step_A1 POCl3 Start_A->Step_A1 Intermediate_A1 2,4,6-Trichloropyrimidine Step_A1->Intermediate_A1 Step_A2 1. Acetylacetone 2. NH4OH Intermediate_A1->Step_A2 Target 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Step_A2->Target

Caption: Synthetic pathway for Route A.

Rationale: This route is attractive due to the commercial availability of the starting materials. The chlorination and subsequent nucleophilic substitution are standard transformations in pyrimidine chemistry. A potential challenge lies in controlling the regioselectivity of the substitution reaction.

Route B: A Convergent Approach via Suzuki Coupling

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to construct the pyrimidine core, offering a potentially more convergent and flexible synthesis.[11][12]

G cluster_1 Route B Start_B1 2,4-Dichloropyrimidine Step_B1 Pd(PPh3)4, Toluene Start_B1->Step_B1 Start_B2 1-(Tributylstannyl)propan-2-one Start_B2->Step_B1 Intermediate_B1 1-(2,4-Dichloropyrimidin-5-yl)ethanone Step_B1->Intermediate_B1 Step_B2 NH3, DMSO Intermediate_B1->Step_B2 Target 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone Step_B2->Target

Caption: Synthetic pathway for Route B.

Rationale: Suzuki or Stille-type coupling reactions are powerful tools for C-C bond formation.[12] This route may offer higher yields and better control over regioselectivity compared to Route A. However, it involves organometallic reagents which can be sensitive and require inert reaction conditions.

Experimental Design for LC-MS Validation

The core of our comparative analysis lies in a robust experimental workflow that integrates synthesis with real-time monitoring and final product analysis.

G Synthesis Synthesize via Route A & B Sampling Withdraw Aliquots at Time Points (t=0, 1h, 2h, ... end) Synthesis->Sampling Quench Quench Reaction & Dilute Sample Sampling->Quench LCMS LC-MS Analysis LC Separation MS Detection Quench->LCMS Data Data Analysis: - Peak Integration - Mass Identification - Purity Calculation LCMS->Data Comparison Compare Routes: - Yield - Purity - Byproducts Data->Comparison

Caption: General workflow for LC-MS validation of synthetic routes.

Detailed LC-MS Protocol

This protocol is designed to be a self-validating system, ensuring the data generated is reliable and reproducible.

  • Sample Preparation for Reaction Monitoring:

    • At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a 10 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water mixture in a clean HPLC vial. This prevents further reaction and prepares the sample for injection.

    • Vortex the vial thoroughly to ensure homogeneity.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point for separating the relatively polar starting materials and the more nonpolar product.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to improve peak shape by ensuring acidic and basic compounds are in a single protonation state.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions to re-equilibrate. This gradient should effectively separate compounds of varying polarities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), which is well-suited for the polar, ionizable compounds in this synthesis.[13]

    • Polarity: Positive ion mode. The amino group on the pyrimidine ring is readily protonated.

    • Scan Mode:

      • Full Scan: A wide scan range (e.g., m/z 100-500) will be used to detect all ionizable species in the mixture, allowing for the identification of unexpected intermediates or byproducts.[7]

      • Selected Ion Monitoring (SIM): Simultaneously monitor the specific m/z values for starting materials, intermediates, and the final product to enhance sensitivity and simplify quantification.[7][8]

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

Data Interpretation and Route Comparison

The power of this approach lies in the rich dataset generated by the LC-MS analysis. By tracking the disappearance of starting materials and the appearance of the product over time, we can determine reaction completion and calculate the relative yield.

Expected m/z Values for Key Compounds:

CompoundMolecular FormulaMolecular WeightExpected [M+H]+
1-(4-Amino-2-chloropyrimidin-5-yl)ethanoneC₆H₆ClN₃O171.58172.02
2,4,6-Trichloropyrimidine (Route A Int.)C₄HCl₃N₂183.43183.93
1-(2,4-Dichloropyrimidin-5-yl)ethanone (Route B Int.)C₆H₄Cl₂N₂O191.01190.98

Note: The expected [M+H]+ accounts for the most abundant isotopes. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak at ~33% intensity of the M peak), which serves as a crucial confirmation of identity.

Hypothetical Comparative Data

The following table summarizes the kind of data that would be generated to compare the two routes after the final time point and work-up.

MetricRoute ARoute BJustification
Reaction Time 24 hours8 hoursPalladium-catalyzed reactions are often faster.
Crude Purity (by LC-MS Area %) 85%92%Route B shows fewer significant byproduct peaks in the chromatogram.
Isolated Yield 65%78%Higher conversion and fewer side reactions in Route B lead to a better yield.
Key Byproduct (m/z) 154.1 (Hydrolysis of Cl)210.2 (Dimerization)Identified by its unique mass in the full scan data.
Ease of Purification Requires column chromatographyCan be purified by recrystallizationHigher crude purity simplifies the purification process.

Conclusion

Based on our hypothetical, yet realistic, LC-MS data, Route B emerges as the superior synthetic pathway . It offers a significantly shorter reaction time, higher crude purity, and a greater isolated yield. The LC-MS analysis was instrumental in this determination, not only by providing quantitative data on yield and purity but also by identifying the nature of the byproducts formed in each route. This level of insight allows for further optimization and troubleshooting. For instance, the detection of a hydrolysis byproduct in Route A suggests that strictly anhydrous conditions are critical, while the dimerization in Route B might be mitigated by adjusting catalyst loading or reaction concentration.

This guide demonstrates that the validation of a synthetic route is not merely a final check of the product but an integrated process of real-time monitoring and data-driven decision-making.[][14] Liquid Chromatography-Mass Spectrometry is an indispensable tool in the modern synthetic chemist's arsenal, providing the speed, sensitivity, and specificity required to select and optimize synthetic routes efficiently, thereby accelerating the entire drug discovery and development pipeline.

References

  • ResearchGate. (2013). GCMS and LCMS techniques in reaction mechanism - can anyone help?[Link]

  • Royal Society of Chemistry. (2024). A simple similarity metric for comparing synthetic routes. [Link]

  • LCGC International. (2022). Nonconventional Alternatives to LC–MS. [Link]

  • PMC. Advances in MS-Based Analytical Methods: Innovations and Future Trends. [Link]

  • arXiv. (2025). Evaluating Molecule Synthesizability via Retrosynthetic Planning and Reaction Prediction. [Link]

  • PMC. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • AIP Publishing. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. [Link]

  • Agilent. Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. [Link]

  • ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]

  • MDPI. Synthesis, Characterization and Validation of Small Molecule Compounds. [Link]

  • ResearchGate. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Farmaco. (2009). the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

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  • Shimadzu. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]

  • PMC. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]

  • Royal Society of Chemistry. (2024). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. [Link]

  • Google Patents.
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  • PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

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  • PMC. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone (CAS No. 909562-67-0).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone (CAS No. 909562-67-0). As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive risk assessment of the compound.

Compound Identification and Hazard Assessment

1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is a halogenated heterocyclic compound. Its structure, containing a chlorinated pyrimidine ring, dictates its chemical reactivity and informs the necessary disposal precautions. The primary hazards associated with this and structurally similar compounds include irritation to the skin and eyes, and potential harm if swallowed or inhaled.[1][2] During thermal decomposition, it can release toxic and corrosive fumes, such as nitrogen oxides, carbon monoxide, and hydrogen chloride.[3]

A thorough understanding of the compound's properties is the foundation of a safe disposal plan.

PropertyValueSource
CAS Number 909562-67-0[4]
Molecular Formula C₆H₆ClN₃O[4]
Molecular Weight 171.58 g/mol [4]
Appearance Solid (form may vary)
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]

Regulatory Framework: The Principle of "Cradle-to-Grave"

All chemical waste is regulated under the "cradle-to-grave" principle established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This means the generator of the waste is responsible for it from its creation to its ultimate disposal.[6] 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone must be managed as a hazardous waste. Its classification stems from its nature as a halogenated organic compound, which requires specific disposal methods to prevent the formation of dioxins and other persistent environmental pollutants during incineration.[7][8]

Essential Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal-related activities, ensure all appropriate engineering controls are in place and the correct PPE is worn. The causality is clear: proper protection is the only barrier between the researcher and potential chemical exposure.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[9][10]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust, preventing serious irritation.[1][2][10]
Body Protection A lab coat, worn fully buttoned.To protect skin and clothing from contamination.[10]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][11]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with correct segregation at the point of generation. This is the most critical step to ensure safety, compliance, and cost-effective disposal.

Why Segregation Matters: Halogenated organic waste costs significantly more to dispose of than non-halogenated waste because it requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like HCl.[12][13] Cross-contaminating a large volume of non-halogenated solvent waste with even a small amount of a chlorinated compound like this one will force the entire container to be treated as the more hazardous and expensive halogenated waste.[8]

Protocol:

  • Designate a Waste Container: Select a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle.[14]

  • Label Correctly: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[13][15]

  • List Contents: Clearly write "1-(4-Amino-2-chloropyrimidin-5-YL)ethanone" and any solvents used. Maintain a running list of all constituents and their approximate percentages.[15]

  • Isolate: Keep this container in a designated Satellite Accumulation Area (SAA) within the lab, segregated from other waste streams, particularly non-halogenated solvents, acids, and bases.[6][15]

Step-by-Step Disposal and Decontamination Procedures

The following workflow provides a logical progression from handling the pure compound to the final disposal of associated waste materials.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Streams cluster_2 Disposal & Decontamination Protocol A Waste Generated: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone B Characterize as Halogenated Organic Waste A->B C Designate & Label 'Hazardous Waste' Container B->C D Segregate from Non-Halogenated Waste C->D E Residual Compound or Contaminated Solvents D->E F Contaminated PPE (Gloves, Bench Paper) D->F G Empty Stock Bottle D->G H Transfer to Labeled Halogenated Waste Container E->H I Double-bag in a labeled solid waste container F->I J Triple-rinse with a suitable solvent (e.g., Acetone) G->J M Store container in SAA, keep closed H->M I->M K Collect rinsate in Halogenated Waste Container J->K L Deface label and dispose of bottle as non-hazardous glass J->L K->H N Arrange pickup by EH&S or licensed waste vendor M->N

Caption: Waste Disposal Workflow for 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone.

Disposal of Bulk Material and Contaminated Solutions
  • Preparation: Work within a chemical fume hood while wearing all required PPE.

  • Transfer: Carefully transfer the waste chemical or solutions containing it into the designated, pre-labeled "Hazardous Waste - Halogenated Organics" container.[13]

  • Closure: Securely close the container lid. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[6][15] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

  • Storage: Place the container in its designated SAA, ensuring it is in secondary containment to mitigate potential spills.

Handling Contaminated Labware and PPE
  • Solid Waste: Items that are grossly contaminated, such as gloves, weigh boats, or bench paper, should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., acetone). This rinsate is considered hazardous and must be collected in the halogenated waste container.[16] After decontamination, the glassware can be washed normally.

Decontamination of Empty Stock Bottles

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: Each rinse must be collected and transferred into the halogenated organic waste container.[16]

  • Final Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original label and dispose of it in the appropriate solid waste stream (e.g., broken glass box).[16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are not comfortable cleaning it up, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Small Spill Cleanup:

    • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[13] Do not use combustible materials like paper towels to absorb large quantities of solvent.

    • Carefully scoop the absorbent material into a designated container or heavy-duty plastic bag.

    • Wipe the spill area with a cloth or paper towels wetted with a suitable solvent (like acetone) to remove any final residue.

    • All cleanup materials (absorbent, gloves, cloths) are considered hazardous waste and must be placed in the solid halogenated waste stream for disposal.[13]

  • Final Decontamination: Clean the affected surface area with soap and water after all hazardous materials have been removed.[17][18]

By adhering to these scientifically grounded and systematically designed procedures, you contribute to a culture of safety and responsibility. This ensures that the innovative work conducted in the laboratory does not come at the expense of personal or environmental health.

References

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2-chloropyrimidine-5-carbonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2-chloropyrimidine.
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  • ChemScene. 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone.
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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Aminopyrimidine.
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  • Santa Cruz Biotechnology. 2-Aminopyrimidine Safety Data Sheet.
  • PubChem. 1-(4-Aminophenyl)-2-chloroethanone.
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Handling

Personal protective equipment for handling 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone

Executive Summary & Risk Context As a Senior Application Scientist in pharmaceutical development, I often see a dangerous gap in laboratory safety: the assumption that "No Data" equals "No Hazard." 1-(4-Amino-2-chloropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

As a Senior Application Scientist in pharmaceutical development, I often see a dangerous gap in laboratory safety: the assumption that "No Data" equals "No Hazard."

1-(4-Amino-2-chloropyrimidin-5-yl)ethanone (CAS: 909562-67-0) is a functionalized pyrimidine intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., HSP90 or EGFR targets).[1] While specific toxicological monographs for this exact CAS are often limited in public databases, its structural analogs (chlorinated aminopyrimidines) are established skin sensitizers, irritants, and potential ocular corrosives .

The Core Directive: In the absence of a complete toxicological profile, you must handle this compound under Occupational Exposure Band (OEB) 3 protocols. This guide operationalizes that standard, prioritizing containment and barrier protection to prevent sensitization and cumulative exposure.

Hazard Identification & Risk Assessment

We utilize a Structure-Activity Relationship (SAR) based risk assessment.[1] The combination of an exocyclic amine, a chloro-substituent, and a pyrimidine ring suggests high reactivity toward biological nucleophiles (proteins/DNA).[1]

Hazard ClassRisk LevelScientific Justification
Acute Toxicity Moderate to High Aminopyrimidines can exhibit biological activity; treat as toxic by ingestion/inhalation.[1]
Skin Corrosion/Irritation High The 2-chloro position is reactive; hydrolysis can generate HCl.[1] Potential for chemical burns.[2][3]
Sensitization High Reactive halogenated heterocycles are classic haptens, capable of inducing allergic contact dermatitis.[1]
Physical State Solid/Powder High dust potential during weighing creates an inhalation vector.[1]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandardOperational Logic (The "Why")
Respiratory N95 (Minimum) / P100 (Recommended) Dust Control: The primary vector is airborne particulate during weighing.[1] An N95 blocks 95% of particles, but a P100 (HEPA) provides the necessary safety margin for potent unknowns.
Eye Protection Chemical Goggles (Not Safety Glasses)Vapor/Dust Seal: Safety glasses allow particulate migration around the lens.[1] Goggles seal the orbital area, protecting against corrosive dust entry into the lacrimal fluid.
Hand Protection Double Nitrile (min 5 mil outer)Permeation Barrier: Chlorinated heterocycles can permeate thin latex.[1] Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff.
Body Protection Tyvek® Lab Coat (Closed Wrist)Fomite Prevention: Cotton coats trap dust in fibers, turning your clothes into a secondary exposure source.[1] Tyvek sheds particles and is impermeable.
Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to create a self-validating safety loop. If you cannot complete a step (e.g., the balance is outside the hood), STOP .

Phase 1: Engineering Controls Setup
  • Ventilation: Verify Fume Hood face velocity is >100 fpm (0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Why? Pyrimidine powders are often static-charged; static discharge can scatter toxic dust onto your gloves/bench.[1]

  • Barrier Setup: Place a disposable absorbent pad (pig mat) in the hood workspace.[1] This defines the "Hot Zone."

Phase 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves, Tyvek coat, outer gloves, and goggles.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a pre-tared vial. Do not use weighing paper (risk of spill); use a funnel or weighing boat.

  • Solvation (Critical Step): Add solvent (e.g., DMSO, DMF) immediately to the solid in the vial.

    • Logic: Once dissolved, the inhalation risk drops to near zero (vapor pressure of the solid is negated), shifting the risk to splash/permeation.

  • Decontamination: Wipe the exterior of the source container with a solvent-dampened tissue before returning it to storage.

Phase 3: Waste & Cleanup [1][4]
  • Solids: Dispose of contaminated gloves and mats in a Hazardous Solid Waste drum (double-bagged).[1]

  • Liquids: Segregate into Halogenated Organic Waste streams.

  • Wash Down: Clean the "Hot Zone" with 10% soap solution followed by water. Avoid pure organic solvents for cleaning initially, as they may spread the residue.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this intermediate.

SafetyLogic Start Start: Handling 1-(4-Amino-2-chloropyrimidin-5-yl)ethanone RiskCheck Risk Assessment: Is the compound in Solution or Solid? Start->RiskCheck Solid State: SOLID / POWDER (High Inhalation Risk) RiskCheck->Solid Solid Form Solution State: SOLUTION (High Permeation Risk) RiskCheck->Solution Dissolved Hood Engineering Control: Fume Hood REQUIRED (Face Velocity > 100 fpm) Solid->Hood Gloves PPE: Double Nitrile Gloves (Change immediately upon splash) Solution->Gloves Resp PPE: N95 or P100 Respirator Hood->Resp Static Protocol: Neutralize Static (Prevent scattering) Resp->Static Action Proceed with Experiment Static->Action Goggles PPE: Chemical Goggles (Splash protection) Gloves->Goggles Goggles->Action

Caption: Operational Safety Logic Flow for assigning controls based on physical state.

Emergency Response Protocols
  • Ocular Exposure:

    • Immediate Action: Flush with tepid water for 15 minutes minimum .[1]

    • Mechanism:[1][5][6][7] Chloropyrimidines can hydrolyze to release HCl on moist mucous membranes. Immediate dilution is critical to prevent corneal opacity.

  • Skin Contact:

    • Action: Doff contaminated gloves immediately.[1] Wash skin with soap and water (not alcohol).[1]

    • Note: Alcohol increases skin permeability and may drive the compound deeper into the dermis.

  • Spill (Solid):

    • Do not sweep (creates dust).[1]

    • Cover with a wet paper towel (solvent or water) to dampen, then scoop into a waste bag.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) - 29 CFR 1910.132.[1] Retrieved October 26, 2023, from [Link][1]

  • 3M Science. (2021).[1] Pharmaceutical Industry Best Practice: Occupational Exposure Bands. Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9][10] Retrieved October 26, 2023, from [Link][1]

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